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  • Product: N,4-dimethyl-5-Thiazolecarboxamide
  • CAS: 439692-06-5

Core Science & Biosynthesis

Foundational

Molecular Weight and Exact Mass of N,4-dimethyl-5-thiazolecarboxamide: A Technical Guide for Mass Spectrometry and Drug Discovery

Executive Summary N,4-dimethyl-5-thiazolecarboxamide (IUPAC: N,4-dimethyl-1,3-thiazole-5-carboxamide) is a highly versatile low-molecular-weight heterocyclic building block. As a core pharmacophore, it is frequently embe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,4-dimethyl-5-thiazolecarboxamide (IUPAC: N,4-dimethyl-1,3-thiazole-5-carboxamide) is a highly versatile low-molecular-weight heterocyclic building block. As a core pharmacophore, it is frequently embedded in the molecular architectures of stearoyl-CoA desaturase inhibitors[1] and novel antibacterial agents[2]. For drug development professionals conducting pharmacokinetics (PK) profiling, high-throughput screening, or synthetic validation, the precise determination of its molecular weight and exact mass is a critical quality control parameter. This whitepaper provides an authoritative, in-depth guide on the physicochemical properties, exact mass metrics, and high-resolution mass spectrometry (HRMS) workflows required to rigorously characterize this compound.

Chemical Identity & Mass Metrics

In mass spectrometry-driven drug discovery, distinguishing between the average molecular weight (used for benchtop stoichiometry) and the monoisotopic exact mass (used for isotopic envelope analysis) is fundamental for compound verification. N,4-dimethyl-5-thiazolecarboxamide possesses a unique isotopic envelope dictated heavily by the presence of its sulfur atom, which contributes a distinct 34 S A+2 isotopic peak.

Based on high-resolution database records, the monoisotopic mass is precisely calculated at 156.0357 Da[3].

Table 1: Key Mass and Structural Metrics
PropertyValue
IUPAC Name N,4-dimethyl-1,3-thiazole-5-carboxamide
Molecular Formula C 6​ H 8​ N 2​ OS
Average Molecular Weight 156.21 g/mol
Monoisotopic Exact Mass 156.0357 Da
Theoretical [M+H] + m/z 157.0430
SMILES String CNC(=O)C1=C(C)N=CS1

Analytical Methodology: LC-HRMS Protocol

To ensure the scientific integrity of synthetic batches or to monitor the molecule as a metabolic fragment, a rigorous LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) protocol is required.

Expertise & Causality in Experimental Design

The analytical workflow is optimized for positive electrospray ionization (ESI+). The thiazole ring contains a basic pyridine-like nitrogen (N3) that readily accepts a proton in acidic environments. By incorporating 0.1% formic acid into the mobile phase, we force the equilibrium toward the protonated state, drastically enhancing ionization efficiency and the signal-to-noise (S/N) ratio.

A Self-Validating System

A mass spectrometer is subject to thermal and electronic drift over time. To create a self-validating measurement system, an internal lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) must be co-infused during the run. This allows the acquisition software to perform real-time mass correction, ensuring the mass error remains strictly below 5 ppm—the industry standard for confirming elemental composition.

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in Methanol/Water (50:50, v/v). Causality: This specific concentration avoids detector saturation and mitigates matrix-induced ion suppression effects, ensuring a linear response.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization: Set the ESI capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to 30 V.

  • Data Acquisition: Acquire full-scan MS data (m/z 50–500). The target theoretical [M+H] + is m/z 157.0430.

LCMS_Workflow A 1. Sample Preparation 1 µg/mL in MeOH/H2O B 2. Chromatographic Separation C18 Column, 0.1% FA Gradient A->B C 3. ESI+ Ionization Formation of [M+H]+ m/z 157.0430 B->C D 4. QTOF Mass Analysis Lock-Mass Correction (< 5 ppm) C->D E 5. Data Processing Exact Mass: 156.0357 Da D->E

Step-by-step LC-QTOF-MS workflow for exact mass determination.

Gas-Phase Fragmentation Dynamics

Structural confirmation relies not only on the intact precursor mass but also on its tandem mass spectrometry (MS/MS) fragmentation pattern. When analyzing complex biological matrices, researchers must be aware of isomeric interferences. For instance, 2-dimethylamino-thiazole-5-carbaldehyde shares the identical molecular formula (C 6​ H 8​ N 2​ OS) and exact mass (156.0357 Da)[4]. Differentiating these isomers requires careful analysis of their unique MS/MS fragmentation spectra.

Mechanistic Insights

When subjected to collision-induced dissociation (CID) at 15–25 eV, the [M+H] + ion (m/z 157.0430) undergoes predictable fragmentation. The most thermodynamically favorable cleavage occurs at the exocyclic amide bond. The loss of neutral methylamine (CH 3​ NH 2​ , 31.0422 Da) yields a highly stable acylium ion. Subsequent decarbonylation (loss of CO, 27.9949 Da) generates the core 4-methylthiazole cation.

MS_Fragmentation A Precursor Ion [M+H]+ m/z 157.0430 C6H9N2OS+ B Acylium Ion m/z 126.0008 C5H4NOS+ A->B - CH3NH2 (-31.0422 Da) C Thiazole Cation m/z 98.0059 C4H4NS+ B->C - CO (-27.9949 Da)

MS/MS CID fragmentation pathway of N,4-dimethyl-5-thiazolecarboxamide.

Pharmacological & Synthetic Relevance

The precise molecular weight and exact mass of this compound are vital parameters in drug metabolism and pharmacokinetics (DMPK). The N,4-dimethyl-1,3-thiazole-5-carboxamide moiety is not just a passive structural linker; it actively participates in target binding. The thiazole sulfur and nitrogen act as hydrogen bond acceptors, while the amide N-H serves as a hydrogen bond donor.

This specific exact mass (156.0357 Da) is frequently monitored as a diagnostic fragment ion in the in vivo metabolism studies of larger thiazole-containing prodrugs. For example, in the development of stearoyl-CoA desaturase modulators for dyslipidemia[1] and heterocyclic urea compounds for antibacterial applications[2], the presence of this exact mass in LC-MS/MS chromatograms indicates the metabolic cleavage of the parent drug, allowing DMPK scientists to accurately map clearance pathways.

References

1.[1] Title: WO2008127349A2 - Heterocyclic compounds suitable for the treatment of diseases related to elevated lipid level Source: google.com URL:

2.[2] Title: WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds Source: google.com URL:

3.[4] Title: 1005-28-3, 2-DIMETHYLAMINO-THIAZOLE-5-CARBALDEHYDE Formula - ECHEMI Source: echemi.com URL:

4.[3] Title: Explore - PubChemLite - CS2 Source: uni.lu URL:

Sources

Exploratory

Introduction: De-risking Drug Discovery with Early Pharmacokinetic Profiling

An In-Depth Technical Guide to the Pharmacokinetic Characterization of N,4-dimethyl-5-thiazolecarboxamide in Early Drug Discovery In the landscape of modern drug discovery, the "fail fast, fail cheap" paradigm is not mer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Characterization of N,4-dimethyl-5-thiazolecarboxamide in Early Drug Discovery

In the landscape of modern drug discovery, the "fail fast, fail cheap" paradigm is not merely a mantra but a critical strategy for success. A significant percentage of promising drug candidates fail in later stages of development due to poor pharmacokinetic (PK) properties, such as inadequate absorption, rapid metabolism, or poor distribution to the target tissue.[1][2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a new chemical entity (NCE) at the earliest stages is therefore paramount.[3][4] This guide uses N,4-dimethyl-5-thiazolecarboxamide , a representative NCE, to provide a comprehensive, field-proven framework for its pharmacokinetic characterization.

As a senior application scientist, the goal is not just to present a series of assays, but to build a logical, self-validating narrative. We will explore the causality behind each experimental choice, moving from high-throughput in vitro screens that predict in vivo behavior to the definitive first-in-animal studies. This proactive, model-driven approach allows researchers to identify and mitigate potential liabilities early, optimizing chemical structures and prioritizing candidates with the highest probability of clinical success.[1]

This guide is structured to follow the logical progression of an early discovery program, from foundational benchtop assays to the analysis of the first in vivo data.

Section 1: Foundational In Vitro ADME Characterization

The journey begins with a suite of laboratory-based assays designed to predict the fundamental PK properties of N,4-dimethyl-5-thiazolecarboxamide.[1][5] These in vitro ADME studies are rapid, require minimal compound, and are essential for building the initial structure-activity relationship (SAR) and structure-property relationship (SPR).[4][6]

Metabolic Stability: The First Look at Clearance

Expertise & Experience: A primary reason for drug failure is rapid "first-pass" metabolism in the liver, where enzymes, predominantly from the Cytochrome P450 (CYP) family, chemically modify the drug, often inactivating it and facilitating its excretion.[7] The liver microsomal stability assay is the industry-standard initial screen to predict this vulnerability.[8][9] By incubating N,4-dimethyl-5-thiazolecarboxamide with liver microsomes (subcellular fractions containing drug-metabolizing enzymes), we can determine its intrinsic clearance—the inherent rate at which liver enzymes can metabolize the drug.[7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of N,4-dimethyl-5-thiazolecarboxamide in human liver microsomes.

Materials:

  • N,4-dimethyl-5-thiazolecarboxamide (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compounds (e.g., Verapamil - high clearance, Dextromethorphan - moderate clearance)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation and collection plates

  • Incubator-shaker set to 37°C

Methodology:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the test compound and positive controls in buffer (e.g., final concentration of 1 µM).[10]

  • Reaction Mixture: Prepare a master mix of liver microsomes diluted in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[4]

  • Initiation: The reaction is initiated in two sets.

    • Test Condition (+NADPH): Add the NADPH regenerating system to the microsomal solution, pre-warm to 37°C for 10 minutes, and then add the test compound to start the reaction.[7][10]

    • Control Condition (-NADPH): In a separate set of wells, add buffer instead of the NADPH system to assess for non-enzymatic degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a collection plate containing ice-cold acetonitrile with internal standard.[4][7] This immediately stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of N,4-dimethyl-5-thiazolecarboxamide at each time point.[7]

The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale. The slope of the linear portion of this curve is used to calculate the in vitro half-life and intrinsic clearance.

ParameterFormulaSignificance for N,4-dimethyl-5-thiazolecarboxamide
Elimination Rate Constant (k) Slope of ln(% remaining) vs. time plotThe first-order rate at which the compound is metabolized.
In Vitro Half-life (t½) 0.693 / kThe time it takes for 50% of the compound to be metabolized. A short t½ suggests rapid clearance in vivo.
In Vitro Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomes) * (mg microsomes / g liver) * (g liver / kg body weight)Represents the theoretical maximum clearance capacity of the liver for the drug, scaled to a whole-organ level. This value is a critical input for in vivo predictions.[7]

Trustworthiness: The inclusion of a "-NADPH" control ensures that any observed compound loss is due to enzymatic metabolism, not chemical instability. High-clearance and low-clearance controls validate that the microsomal enzymes were active and the assay performed as expected.

Plasma Protein Binding (PPB): How Much Drug is Free to Act?

Expertise & Experience: Only the unbound, or "free," fraction of a drug in the bloodstream can distribute into tissues and interact with its biological target.[11] The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein directly impacts its efficacy, distribution, and clearance.[12][13] Highly bound drugs (e.g., >99%) have a very low free fraction, which can make them more susceptible to drug-drug interactions and can complicate interpretation of PK/PD relationships. The Rapid Equilibrium Dialysis (RED) method is the gold standard for accurately determining this parameter.[11][14]

Objective: To determine the fraction of N,4-dimethyl-5-thiazolecarboxamide unbound (fu) in plasma.

Materials:

  • N,4-dimethyl-5-thiazolecarboxamide (Test Compound)

  • Pooled Human Plasma (and other species as needed, e.g., rat, mouse)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)[14]

  • Positive Control Compounds (e.g., Warfarin - high binding, Metoprolol - low binding)

  • Incubator-shaker set to 37°C

  • Acetonitrile (ACN) with internal standard

Methodology:

  • Preparation: Prepare a stock solution of the test compound and spike it into plasma to a final concentration (e.g., 1 µM).[11]

  • Loading the RED Device: Add the spiked plasma to one chamber of the RED insert (the plasma chamber) and an equal volume of PBS to the adjacent chamber (the buffer chamber). The two chambers are separated by a semi-permeable dialysis membrane.[12][14]

  • Equilibration: Seal the plate and incubate it at 37°C on an orbital shaker for a validated period (typically 4-6 hours) to allow the free drug to equilibrate across the membrane.[11]

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma chamber and the buffer chamber.

  • Matrix Matching & Protein Precipitation: To ensure accurate comparison by LC-MS/MS, the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with PBS. Then, cold acetonitrile with internal standard is added to all samples to precipitate proteins and release any bound drug.[11]

  • Analysis: Centrifuge the samples to pellet the protein. The supernatant from both the plasma and buffer chambers is analyzed by LC-MS/MS to determine the compound concentration.

The concentration of the compound in the buffer chamber represents the free drug concentration, as the proteins cannot pass through the dialysis membrane.

ParameterFormulaSignificance for N,4-dimethyl-5-thiazolecarboxamide
Fraction Unbound (fu) Concentration in Buffer Chamber / Concentration in Plasma ChamberA low fu (<0.01 or 1%) indicates high binding and suggests that small changes in binding (e.g., due to disease or co-administered drugs) could lead to large changes in free drug exposure. A high fu (>0.2 or 20%) suggests the drug is less likely to be affected by binding-related issues.
Percent Bound (%) (1 - fu) * 100An intuitive way to express the binding extent.

Trustworthiness: The RED device design minimizes nonspecific binding, and the protocol's matrix-matching step ensures that ionization suppression/enhancement effects during LC-MS/MS analysis are equivalent for both plasma and buffer samples, leading to a highly accurate determination of the free fraction.[14]

Membrane Permeability: Will the Drug Be Orally Absorbed?

Expertise & Experience: For an orally administered drug to be effective, it must pass through the epithelial cell barrier of the small intestine to reach the bloodstream.[15] The Caco-2 cell permeability assay is a well-established in vitro model that mimics this barrier.[16][17] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized cells that form tight junctions and express key drug transporters, such as the efflux pump P-glycoprotein (P-gp).[16] This assay not only predicts passive diffusion but also identifies if the drug is actively pumped out of the cells, which would limit its absorption.[18]

Objective: To determine the apparent permeability (Papp) of N,4-dimethyl-5-thiazolecarboxamide and to assess if it is a substrate of efflux transporters like P-gp.

Materials:

  • Caco-2 cells seeded on permeable Transwell™ inserts

  • N,4-dimethyl-5-thiazolecarboxamide (Test Compound)

  • Transport Buffer (e.g., Hank's Balanced Salt Solution, pH 7.4)

  • Lucifer Yellow (a low-permeability marker to assess monolayer integrity)

  • Control Compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports for ~21 days until they form a differentiated and polarized monolayer.[19]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values are used.[17]

  • Assay Setup (Bidirectional):

    • A-to-B Transport (Apical to Basolateral): The test compound is added to the upper (apical) chamber, which represents the intestinal lumen. The appearance of the compound in the lower (basolateral) chamber, representing the bloodstream, is measured over time.[16]

    • B-to-A Transport (Basolateral to Apical): In a separate set of wells, the compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This direction reveals active efflux.[16]

  • Incubation and Sampling: The plates are incubated at 37°C with gentle shaking. Aliquots are taken from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes), and the volume is replaced with fresh buffer.[19]

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS. The integrity of the monolayer post-assay is confirmed by measuring the transport of Lucifer Yellow.

The rate of compound appearance in the receiver chamber is used to calculate the apparent permeability coefficient (Papp).

ParameterFormulaSignificance for N,4-dimethyl-5-thiazolecarboxamide
Apparent Permeability (Papp) (dQ/dt) / (A * C0) (where dQ/dt is the rate of drug appearance in the receiver, A is the surface area of the membrane, and C0 is the initial concentration)Papp (A→B) > 10 x 10⁻⁶ cm/s: High permeability, good absorption expected. Papp (A→B) < 2 x 10⁻⁶ cm/s: Low permeability, poor absorption likely.
Efflux Ratio (ER) Papp (B→A) / Papp (A→B)ER > 2: Suggests the compound is a substrate for an active efflux transporter (like P-gp). This can be a major liability, leading to low bioavailability even if passive permeability is high.

Trustworthiness: The protocol's integrity is validated by pre- and post-assay TEER measurements and the low transport of Lucifer Yellow, ensuring that the observed drug transport is through the cell monolayer (transcellular) and not between the cells (paracellular) due to leaks.[19]

Section 2: The First In Vivo Pharmacokinetic Study

After characterizing N,4-dimethyl-5-thiazolecarboxamide in vitro, the next critical step is to understand its behavior in a living system.[20] The first in vivo PK study, typically conducted in rodents (e.g., Sprague-Dawley rats), provides definitive data on the drug's absorption, distribution, and elimination, integrating all physiological factors.[21][22]

Study Design: IV vs. PO for a Complete Picture

Expertise & Experience: A robust initial PK study requires administering the compound by both intravenous (IV) and oral (PO) routes in parallel groups of animals.

  • IV Dosing: Bypasses absorption entirely, directly introducing the drug into the systemic circulation. This allows for the determination of fundamental disposition parameters like Clearance (CL) and Volume of Distribution (Vd).[23]

  • PO Dosing: This route is critical for most intended therapies. Comparing the drug exposure (AUC) from the PO dose to the IV dose allows for the calculation of Oral Bioavailability (F%), which is the fraction of the oral dose that successfully reaches the bloodstream.[21]

Key Design Considerations:

  • Species: Rats are commonly used due to their well-characterized physiology and historical database.

  • Dose Selection: The dose should be high enough to ensure plasma concentrations are well above the bioanalytical limit of quantification (LLOQ) but low enough to avoid solubility issues or non-linear PK/toxicity.

  • Sampling: Blood samples are typically collected via a cannulated vessel (e.g., jugular vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) to accurately define the concentration-time profile.[22]

Bioanalytical Method: The Role of LC-MS/MS

Expertise & Experience: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in complex biological matrices like plasma.[24] Its power lies in its ability to physically separate the analyte from matrix components (via LC) and then detect it with exquisite sensitivity and specificity (via MS/MS).[25][26] A robust, validated bioanalytical method is the bedrock of any PK study, ensuring the data is reliable and reproducible.[27]

Workflow Diagram: From Dosing to Data

The following diagram illustrates the comprehensive workflow for an initial in vivo PK study.

InVivo_PK_Workflow cluster_design Study Design & Prep cluster_inlife In-Life Phase cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis & Reporting DosePrep Dose Formulation (IV and PO) Dosing Dosing (IV and PO Groups) DosePrep->Dosing AnimalPrep Animal Acclimation & Cannulation AnimalPrep->Dosing Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA Report Final PK Report NCA->Report

Workflow for a typical rodent in vivo PK study.

Section 3: Data Analysis and Decision-Making

Raw concentration-time data is meaningless without proper analysis. Non-Compartmental Analysis (NCA) is the standard method used in early discovery to derive key PK parameters without assuming a specific physiological model.[28][29][30]

Key Pharmacokinetic Parameters from NCA

The following table summarizes the essential PK parameters and their importance in evaluating N,4-dimethyl-5-thiazolecarboxamide.[28][31]

ParameterAbbreviationDescriptionSignificance for NCE Evaluation
Maximum Concentration CmaxThe highest observed concentration of the drug in plasma.[30]Indicates the rate and extent of absorption. A very low Cmax may suggest poor absorption or high first-pass metabolism.
Time to Maximum Concentration TmaxThe time at which Cmax is observed.[30]Reflects the rate of drug absorption. A rapid Tmax may be desirable for acute therapies.
Area Under the Curve AUCThe total drug exposure over time, calculated using the trapezoidal rule.[29]The single most important parameter for assessing overall drug exposure. Used to calculate clearance and bioavailability.
Clearance CLThe volume of plasma cleared of the drug per unit of time. Calculated as Dose_IV / AUC_IV.[30]A measure of the body's efficiency in eliminating the drug. High clearance suggests a short duration of action and may require frequent dosing.
Volume of Distribution VdA theoretical volume representing how extensively the drug distributes into body tissues compared to plasma.[30]A large Vd (>0.6 L/kg) indicates extensive tissue distribution, while a small Vd suggests the drug is confined to the bloodstream.
Terminal Half-Life The time required for the plasma concentration to decrease by half during the terminal elimination phase.Determines the dosing interval and the time to reach steady-state concentrations.
Oral Bioavailability F (%)The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.A critical parameter for oral drug candidates. Low bioavailability (<20%) can be a major hurdle and may necessitate higher doses or formulation work.
Integrating Data for Go/No-Go Decisions

The ultimate goal of this integrated profiling is to make an informed decision: Does N,4-dimethyl-5-thiazolecarboxamide have a PK profile suitable for further development, or does it possess a fundamental flaw that warrants halting its progression? The following decision tree illustrates this process.

Decision_Tree Start PK Profile of N,4-dimethyl-5-thiazolecarboxamide Bioavailability Is Oral Bioavailability (F) > 30%? Start->Bioavailability Clearance Is Clearance (CL) < 50% of Liver Blood Flow? Bioavailability->Clearance Yes Optimize_F Investigate Cause: Low Permeability or High First-Pass Metabolism? Optimize Structure. Bioavailability->Optimize_F No HalfLife Is Half-Life (t½) Suitable for Dosing Regimen (e.g., 2-12h)? Clearance->HalfLife Yes Optimize_CL Investigate Cause: Metabolic Instability. Block metabolic 'soft spots'. Clearance->Optimize_CL No Proceed GO: Proceed to Efficacy/ Tox Studies HalfLife->Proceed Yes Optimize_HL Consider Formulation Strategies or Structural Modification. HalfLife->Optimize_HL No NoGo_F NO-GO: Fundamentally Poor Absorption. Consider IV-only indication. Optimize_F->NoGo_F NoGo_CL NO-GO: Too Rapidly Cleared. Requires very high doses. Optimize_CL->NoGo_CL

A simplified Go/No-Go decision framework based on key PK parameters.
The Power of IVIVE

In Vitro-In Vivo Extrapolation (IVIVE) is the practice of using the data from in vitro assays (like microsomal stability) to predict in vivo parameters (like hepatic clearance).[32][33] Comparing the predicted clearance from our in vitro data to the actual clearance measured in the rat study is a crucial validation step.[6][34] A strong correlation builds confidence in our in vitro screening platform, allowing us to more accurately predict the human PK profile and select future candidates with greater certainty.

Conclusion

The pharmacokinetic characterization of a new chemical entity like N,4-dimethyl-5-thiazolecarboxamide is a systematic, multi-faceted process. It is not about generating isolated data points but about building a cohesive understanding of how the molecule is likely to behave in a complex biological system. By integrating high-throughput in vitro assays with a definitive first in vivo study, drug discovery teams can identify liabilities, guide medicinal chemistry efforts, and make data-driven decisions. This rigorous, front-loaded approach to PK/ADME is fundamental to de-risking the drug development pipeline and ultimately increases the probability of delivering safe and effective medicines to patients.

References

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. Available at: [Link]

  • In Vitro ADME - Selvita. Available at: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]

  • How do I interpret non-compartmental analysis (NCA) results? - Patsnap Synapse. Available at: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis - Datapharm Australia. Available at: [Link]

  • GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial. Available at: [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1 - Quantics. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Early Hit-to-Lead ADME screening bundle - IQVIA Laboratories. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available at: [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery - Stemgent. Available at: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. Available at: [Link]

  • In vitro-in vivo extrapolation (IVIVE) for predicting human intestinal absorption and first-pass elimination of drugs: principles and applications - PubMed. Available at: [Link]

  • In vitro to in vivo extrapolation - Wikipedia. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry: Bioanalytical Applications in Pharmacokinetics and Toxicokinetics - J-Stage. Available at: [Link]

  • Noncompartmental Analysis - MATLAB & Simulink - MathWorks. Available at: [Link]

  • Non-compartmental estimation of pharmacokinetic parameters in serial sampling designs - PubMed. Available at: [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. Available at: [Link]

  • In vitro to in vivo extrapolation – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. Available at: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. Available at: [Link]

  • A multiplexed hybrid LC-MS/MS pharmacokinetic assay to measure two co-administered monoclonal antibodies in a clinical study - PubMed. Available at: [Link]

  • modeling hepatic metabolic clearance of highly bound drugs and comparative assessment with existing calculation methods - PubMed. Available at: [Link]

  • Microsomal Clearance/Stability Assay - Domainex. Available at: [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development - Symeres. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. Available at: [Link]

  • Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding - ResearchGate. Available at: [Link]

  • (PDF) Bioanalysis by LC-MS/MS : A review - ResearchGate. Available at: [Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. Available at: [Link]

  • Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation | Semantic Scholar. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available at: [Link]

  • Preclinical Regulatory Requirements - Social Science Research Institute. Available at: [Link]

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

  • FDA Requirements for Preclinical Studies. Available at: [Link]

  • Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules | Request PDF - ResearchGate. Available at: [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies - Sygnature Discovery. Available at: [Link]

  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. Available at: [Link]

  • Step 2: Preclinical Research - FDA. Available at: [Link]

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. Available at: [Link]

  • synthesis, analysis adme-tox parameters and anti-cancer activity of n-(5-r-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides - ResearchGate. Available at: [Link]

Sources

Foundational

In Vitro Biological Activity of N,4-dimethyl-5-thiazolecarboxamide: A Comprehensive Technical Guide

Executive Summary: The Privileged Thiazole Scaffold In modern drug discovery and agrochemical development, the N,4-dimethyl-5-thiazolecarboxamide core (and its closely related 1,3-thiazole-5-carboxamide derivatives) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Thiazole Scaffold

In modern drug discovery and agrochemical development, the N,4-dimethyl-5-thiazolecarboxamide core (and its closely related 1,3-thiazole-5-carboxamide derivatives) has emerged as a highly versatile, privileged pharmacophore. The structural genius of this molecule lies in its precise steric topology: the methyl group at the C4 position of the thiazole ring induces a deliberate steric clash with the adjacent carboxamide moiety. This restricts the rotational freedom of the amide bond, locking the molecule into a specific dihedral conformation that is energetically favorable for binding into deep, hydrophobic protein clefts.

As a Senior Application Scientist, I have observed that this conformational pre-organization is the primary driver behind its potent, dual-track biological activity:

  • Agrochemical Efficacy: Acting as potent Succinate Dehydrogenase Inhibitors (SDHIs) to disrupt fungal mitochondrial respiration[1].

  • Therapeutic Efficacy: Exhibiting targeted anti-proliferative (oncology) and RNA-altering (virology) activities in human cell lines[2][3].

This whitepaper synthesizes the mechanistic pathways, quantitative in vitro data, and field-proven experimental protocols required to evaluate the biological activity of N,4-dimethyl-5-thiazolecarboxamide derivatives.

Mechanistic Pathways & Target Interactions

Fungal Mitochondrial Respiration Blockade (SDHI Activity)

In agricultural mycology, derivatives of N,4-dimethyl-5-thiazolecarboxamide are classified as next-generation SDHIs. These compounds target Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain of phytopathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum[1].

Causality of Action: The thiazole core mimics the ubiquinone (Coenzyme Q) headgroup, while the carboxamide nitrogen acts as a critical hydrogen bond donor to the side chains of the ubiquinone-binding pocket (Q-site) formed by the SDHB, SDHC, and SDHD subunits. By competitively occupying the Q-site, the compound blocks the transfer of electrons from succinate to ubiquinone. This halts the tricarboxylic acid (TCA) cycle, depletes cellular ATP, induces the generation of Reactive Oxygen Species (ROS), and ultimately triggers fungal apoptosis[1].

SDH_Pathway Succinate Succinate -> Fumarate (TCA Cycle) SDH Succinate Dehydrogenase (Complex II Q-site) Succinate->SDH e- transfer Ubiquinone Ubiquinone Pool (Electron Acceptor) SDH->Ubiquinone Blocked Thiazole Thiazole-5-carboxamide (SDHI) Thiazole->SDH Competitive Binding ATP ATP Depletion & ROS Generation Ubiquinone->ATP Respiration Halted Death Fungal Cell Death ATP->Death Apoptosis

Figure 1: Mechanism of Action for Thiazole-5-carboxamide SDHIs in Fungal Mitochondria.

Oncology: Kinase Inhibition and CD44 Receptor Binding

In human oncology, the thiazole-5-carboxamide scaffold shares structural homology with potent kinase inhibitors like dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor[4]. Novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have demonstrated significant in vitro cytotoxicity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines[2].

Furthermore, structural biology has verified that specific derivatives, such as N-[(1S)-1-cyclopropylethyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide, act as direct ligands for CD44 (PDB ID: 8CZ)[5]. CD44 is a transmembrane glycoprotein heavily overexpressed in cancer stem cells (CSCs) and is responsible for tumor metastasis and chemoresistance[4]. Binding to CD44 disrupts cell-matrix adhesion (specifically hyaluronic acid binding) and internalizes the receptor, effectively stripping the tumor of its metastatic anchor.

Virology: Alteration of RNA Processing

Beyond kinases and metabolic enzymes, specific thiazole-5-carboxamides (e.g., GPS491) exhibit potent antiviral activity. GPS491 inhibits HIV-1, adenovirus, and SARS-CoV-2 replication at low micromolar concentrations (IC50 ~ 0.25 µM)[3]. Rather than targeting viral proteases, these compounds alter the accumulation and processing of unspliced and multiply spliced viral RNAs by modulating host splicing regulatory SR proteins[3].

Quantitative In Vitro Biological Profiling

To contextualize the potency of this scaffold, the following table summarizes key in vitro biological data across different therapeutic and agricultural targets.

Compound DerivativeTarget / Cell LineBiological Activity (IC50 / EC50)Mechanism / NotesReference
Compound IIIe (Diphenyl ether derivative)Rhizoctonia solani (Fungi)EC50 = 0.009 mg/LSDH Q-site inhibition; superior to Boscalid.[1]
Compound 8c (4-chloro-2-methylphenyl derivative)A-549 (Lung Carcinoma)48% Inhibition at 5 µg/mLAnti-proliferative; induces apoptosis.[2]
GPS491 HIV-1 (Viral RNA)IC50 ~ 0.25 µMAlters viral RNA splicing/accumulation.[3]
PDB Ligand 8CZ CD44 (Cancer Stem Cells)Binding Affinity ConfirmedDisrupts hyaluronic acid binding.[4][5]

Field-Proven Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the in vitro activity of N,4-dimethyl-5-thiazolecarboxamides.

Protocol A: In Vitro Succinate Dehydrogenase (SDH) Enzymatic Assay

This protocol utilizes an artificial electron acceptor system to bypass the downstream electron transport chain, allowing direct spectrophotometric quantification of Complex II activity.

Causality of Reagents:

  • DCPIP (2,6-dichlorophenolindophenol): Acts as the terminal electron acceptor. It is blue in its oxidized state and colorless when reduced.

  • PMS (Phenazine methosulfate): Acts as an obligate intermediate electron carrier, shuttling electrons from the SDH enzyme to DCPIP.

Step-by-Step Workflow:

  • Mitochondrial Isolation: Isolate mitochondria from R. solani mycelia using differential centrifugation in a highly osmotic buffer (0.4 M sucrose, 50 mM Tris-HCl, pH 7.5) to maintain organelle integrity.

  • Assay Buffer Preparation: Prepare a reaction mixture containing 50 mM Potassium Phosphate buffer (pH 7.4), 20 mM sodium succinate (substrate), 50 µM DCPIP, and 1 mM PMS.

  • Compound Incubation: Aliquot 10 µL of the thiazole-5-carboxamide derivative (dissolved in DMSO; final DMSO concentration <1%) into a 96-well microplate. Add 10 µg of mitochondrial protein extract. Incubate at 25°C for 10 minutes to allow pre-equilibrium binding to the Q-site.

  • Reaction Initiation: Add the Assay Buffer to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm (reduction of DCPIP) for 5 minutes using a microplate reader.

  • Validation: Use Thifluzamide or Boscalid as a positive control[1]. Calculate the specific activity (ΔA600/min/mg protein) and determine the IC50 using non-linear regression.

Protocol B: Cytotoxicity Profiling (MTT Assay) on CD44+ Cancer Cells

This assay measures the metabolic viability of cancer cells following treatment, serving as a proxy for anti-proliferative activity.

Step-by-Step Workflow:

  • Cell Seeding: Seed A-549 or HCT-8 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Starvation & Treatment: Aspirate media and replace with serum-free DMEM for 12 hours to synchronize the cell cycle. Treat cells with serial dilutions of the thiazole-5-carboxamide compound (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., 5-fluorouracil)[2].

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to solubilize the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm. Calculate cell viability relative to the vehicle control.

Workflow S1 1. Cell Seeding (A-549 / HCT-8) S2 2. Thiazole-5-carboxamide Treatment (48h) S1->S2 S3 3. MTT Addition & Formazan Formation S2->S3 S4 4. Solubilization & Absorbance (570nm) S3->S4

Figure 2: High-Throughput In Vitro Cytotoxicity Screening Workflow.

Conclusion & Future Perspectives

The N,4-dimethyl-5-thiazolecarboxamide motif is far more than a simple synthetic intermediate; it is a master key for accessing deep hydrophobic pockets across a diverse array of biological targets. Whether acting as a lethal SDHI in agricultural pathogens[1], a CD44-binding anti-metastatic agent in oncology[2][4][5], or an RNA-splicing modulator in virology[3], its rigid dihedral conformation ensures high-affinity target engagement. Future drug development should focus on optimizing the peripheral functional groups (e.g., diphenyl ether or cyclopropyl moieties) to enhance target selectivity and overcome emerging resistance mechanisms in both clinical and agricultural settings.

References

  • [5] RCSB Protein Data Bank. 8CZ Ligand Summary Page: N-[(1S)-1-cyclopropylethyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide binding to CD44. Available at:[Link]

  • [1] Journal of Agricultural and Food Chemistry (ACS Publications). Discovery of Thiazole-5-Carboxamide Derivatives Containing Diphenyl Ether Fragments as Potential Succinate Dehydrogenase Inhibitors. Available at:[Link]

  • [2] MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at:[Link]

  • [3] National Institutes of Health (PMC). The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation. Available at: [Link]

  • [4] National Institutes of Health (PMC). Nanotechnology for Cancer Therapy Based on Chemotherapy (CD44 Targeting). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to N,4-Dimethyl-5-Thiazolecarboxamide: Structural Analogs and Derivatives in Drug Discovery

Introduction: The Thiazole-5-Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, a structural feature that...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole-5-Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, a structural feature that imparts unique physicochemical properties and has led to its classification as a "privileged" scaffold in medicinal chemistry.[1] This guide focuses on the N,4-dimethyl-5-thiazolecarboxamide core and its broader class of 4-methyl-5-thiazolecarboxamide analogs and derivatives. While direct literature on the simple N-methyl variant is sparse, extensive research into derivatives with diverse substitutions on the amide nitrogen and at the 2-position of the thiazole ring has revealed a wealth of biological activities. These compounds have garnered significant interest from researchers in drug development for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

This in-depth technical guide will provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of 4-methyl-5-thiazolecarboxamide derivatives. We will explore key synthetic strategies, delve into the nuances of how structural modifications influence biological outcomes, and provide detailed experimental protocols for both synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

I. Synthetic Strategies for 4-Methyl-5-Thiazolecarboxamide Derivatives

The synthesis of 4-methyl-5-thiazolecarboxamide derivatives typically follows a convergent approach, wherein the core intermediate, 4-methylthiazole-5-carboxylic acid, is first prepared and subsequently coupled with a variety of amines to generate the desired carboxamide analogs.

Synthesis of the Key Intermediate: 4-Methylthiazole-5-carboxylic Acid

A common and efficient method for the synthesis of 4-methylthiazole-5-carboxylic acid involves the Hantzsch thiazole synthesis. This method typically utilizes ethyl 2-chloroacetoacetate and a thioamide, in this case, thioformamide, which can be generated in situ.[4][5]

An alternative route involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) followed by cyclization with thiourea to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[6] The amino group can then be removed, and the ester hydrolyzed to the carboxylic acid.

A generalized synthetic workflow for the preparation of 4-methyl-5-thiazolecarboxamide derivatives is depicted in the following diagram:

G cluster_0 Synthesis of 4-Methylthiazole-5-carboxylic Acid cluster_1 Amide Coupling Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Hantzsch Synthesis Hantzsch Synthesis Ethyl 2-chloroacetoacetate->Hantzsch Synthesis Thioformamide Thioformamide Thioformamide->Hantzsch Synthesis 4-Methylthiazole-5-carboxylic acid 4-Methylthiazole-5-carboxylic acid Hantzsch Synthesis->4-Methylthiazole-5-carboxylic acid Amide Formation Amide Formation 4-Methylthiazole-5-carboxylic acid->Amide Formation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Formation Coupling Reagent Coupling Reagent Coupling Reagent->Amide Formation N-Substituted-4-methyl-5-thiazolecarboxamide N-Substituted-4-methyl-5-thiazolecarboxamide Amide Formation->N-Substituted-4-methyl-5-thiazolecarboxamide

Caption: Generalized synthetic workflow for N-substituted-4-methyl-5-thiazolecarboxamides.

Amide Bond Formation

The final step in the synthesis of the target compounds is the coupling of 4-methylthiazole-5-carboxylic acid with a primary or secondary amine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3][7] The resulting acyl chloride is then reacted with the desired amine, often in the presence of a base such as triethylamine or N,N-diisopropylethylamine to neutralize the HCl byproduct.[3]

Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine.[8]

Detailed Experimental Protocol: Synthesis of N-(2-chloro-6-methylphenyl)-4-methyl-2-(substituted)-5-thiazolecarboxamide

This protocol is a representative example adapted from the literature for the synthesis of N-aryl-4-methyl-thiazole-5-carboxamide derivatives, which have shown significant biological activity.[3]

Step 1: Synthesis of 4-Methyl-5-thiazolecarbonyl Chloride

  • To a stirred suspension of 4-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Slowly add oxalyl chloride (2.0 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-methyl-5-thiazolecarbonyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of N-(2-chloro-6-methylphenyl)-4-methyl-2-(substituted)-5-thiazolecarboxamide

  • Dissolve the desired substituted aniline (e.g., 2-chloro-6-methylaniline) (1.0 eq) and N,N-diisopropylethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of the crude 4-methyl-5-thiazolecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(2-chloro-6-methylphenyl)-4-methyl-2-(substituted)-5-thiazolecarboxamide.

II. Structure-Activity Relationships (SAR)

The biological activity of 4-methyl-5-thiazolecarboxamide derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the carboxamide nitrogen.

Substitutions on the Carboxamide Nitrogen (N-substituents)

The N-substituent plays a crucial role in determining the potency and selectivity of these compounds. For anticancer activity, N-aryl substituents are common, with the substitution pattern on the phenyl ring being critical for activity. For instance, in a series of 2-phenyl-4-trifluoromethyl-5-thiazolecarboxamides, an N-(4-chloro-2-methylphenyl) group was found to confer potent activity against the A-549 lung cancer cell line.[2][9] The presence of chloro and methyl groups on the phenyl ring appears to be favorable for this activity.

Substitutions at the 2-Position of the Thiazole Ring

The substituent at the 2-position of the thiazole ring significantly influences the compound's interaction with its biological target. For example, in a series of c-Met kinase inhibitors, a thiazole-2-carboxamide linker was found to be more suitable for hydrogen bonding interactions with the kinase than a thiadiazole carboxamide linker.[10] Furthermore, the introduction of various aminoheteroaryl groups at the 2-position has led to the discovery of potent inhibitors of Src-family kinases.[2]

The following table summarizes some of the key SAR findings for 4-methyl-5-thiazolecarboxamide derivatives:

Position of SubstitutionSubstituentBiological ActivityReference
N-position (Carboxamide) 4-chloro-2-methylphenylAnticancer (A-549 cells)[2][9]
3,4,5-trimethoxyphenylCOX-2 Inhibition[8]
(1-amino-3-phenylpropan-2-yl)Akt Kinase Inhibition[11]
2-position (Thiazole) Aminoheteroaryl groupsSrc-family Kinase Inhibition[2]
Phenyl and substituted phenylAnticancer, c-Met Inhibition[3][10]
(4-methoxyphenyl)COX Inhibition[8]

III. Biological Activities and Therapeutic Potential

Derivatives of the 4-methyl-5-thiazolecarboxamide scaffold have demonstrated a broad range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases.

Anticancer Activity as Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Thiazole-5-carboxamide derivatives have emerged as potent inhibitors of several important kinases.

  • Src-Family Kinase Inhibition: A series of 2-(aminoheteroaryl)-thiazole-5-carboxamides have been identified as potent inhibitors of p56(Lck), a member of the Src-family of tyrosine kinases that plays a critical role in T-cell signaling and activation.[2]

  • Akt Kinase Inhibition: 2-substituted thiazole carboxamides have been developed as pan-inhibitors of all three isoforms of Akt (Akt1, Akt2, and Akt3), a serine/threonine kinase that is a central node in cell survival and proliferation pathways.[11][12]

  • c-Met Kinase Inhibition: Thiazole/thiadiazole carboxamide derivatives have been designed as potent inhibitors of the c-Met receptor tyrosine kinase, which is often overexpressed or mutated in various cancers, leading to tumor growth, invasion, and metastasis.[10]

The general mechanism of action for these kinase inhibitors involves their binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and blocking the propagation of oncogenic signaling.

cluster_0 Kinase Inhibition by Thiazole-5-Carboxamide Thiazole-5-carboxamide Derivative Thiazole-5-carboxamide Derivative Protein Kinase (e.g., Akt, c-Met) Protein Kinase (e.g., Akt, c-Met) Thiazole-5-carboxamide Derivative->Protein Kinase (e.g., Akt, c-Met) Binds to ATP pocket Phosphorylated Substrate Phosphorylated Substrate Inhibition Inhibition Thiazole-5-carboxamide Derivative->Inhibition Protein Kinase (e.g., Akt, c-Met)->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Protein Kinase (e.g., Akt, c-Met) Binds Substrate Protein Substrate Protein Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation, Survival, Metastasis Cell Proliferation, Survival, Metastasis Downstream Signaling->Cell Proliferation, Survival, Metastasis

Caption: Mechanism of kinase inhibition by thiazole-5-carboxamide derivatives.

Detailed Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (thiazole-5-carboxamide derivatives) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

IV. Conclusion and Future Perspectives

The 4-methyl-5-thiazolecarboxamide scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into its derivatives has demonstrated their potential as potent and selective inhibitors of various biological targets, particularly protein kinases involved in cancer progression. The synthetic accessibility of this scaffold allows for the generation of large libraries of analogs for screening and optimization.

Future research in this area should focus on:

  • Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their oral bioavailability and in vivo efficacy.

  • Exploring New Biological Targets: Expanding the scope of biological screening to identify novel targets for this class of compounds.

  • Combination Therapies: Investigating the synergistic effects of 4-methyl-5-thiazolecarboxamide derivatives with existing chemotherapeutic agents to overcome drug resistance.

The continued exploration of the chemical space around the 4-methyl-5-thiazolecarboxamide core holds great promise for the discovery of next-generation therapies for a range of diseases.

References

  • Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6061-6066. [Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 1185-1189. [Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. (2012). ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Preparation of 4-methyl thiazole-5-carboxyl acid. (2009).
  • Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. (2017). ResearchGate. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1086-1093. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Applied Sciences, 6(1), 8. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2010). Molecules, 15(12), 9336-9343. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]

  • Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. (2020). ResearchGate. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • 2,4-Dichlor-5-thiazolecarboxaldehyd and a process for its preparation. (1984).
  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). Molecules, 27(19), 6599. [Link]

  • The Chemical Journey of 4-Methyl-5-Thiazolecarboxylic Acid: From Synthesis to Application. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Study of the anticancer activity of N-(5-methyl-[2][12][13]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. (2023). Biopolymers and Cell, 39(3), 209-216. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry, 25(18), 10427-10429. [Link]

  • Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. (2009). Bioorganic & Medicinal Chemistry Letters, 19(6), 1638-1641. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). Journal of Survey in Fisheries Sciences, 10(2S), 2639-2652. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). Heliyon, 11(9), e29683. [Link]

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy characterization of N,4-dimethyl-5-thiazolecarboxamide

Application Note: Advanced NMR Spectroscopy Characterization of N,4-dimethyl-5-thiazolecarboxamide Introduction & Scientific Context Thiazole carboxamides represent a highly privileged scaffold in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Characterization of N,4-dimethyl-5-thiazolecarboxamide

Introduction & Scientific Context

Thiazole carboxamides represent a highly privileged scaffold in modern medicinal chemistry, frequently utilized in the design of potent cyclooxygenase (COX) inhibitors and advanced antioxidant agents [1]. Specifically, N,4-dimethyl-5-thiazolecarboxamide serves as a critical building block and fragment in the synthesis of complex agrochemicals and pharmaceuticals.

For drug development professionals, the accurate structural elucidation of this fragment is paramount. The primary analytical challenge lies in confirming its regiochemistry—specifically, differentiating the 4-methyl-5-carboxamide substitution pattern from its 5-methyl-4-carboxamide isomer. This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of N,4-dimethyl-5-thiazolecarboxamide, detailing sample preparation, 1D/2D acquisition strategies, and the mechanistic rationale behind chemical shift assignments.

Experimental Workflow

G A Sample Preparation (DMSO-d6) B 1D NMR (1H, 13C, DEPT-135) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Data Processing & Phasing C->D E Structure Elucidation D->E

Sequential NMR characterization workflow for thiazole carboxamide derivatives.

Sample Preparation Protocol

Expert Rationale: The choice of solvent is the most critical variable when analyzing secondary amides. While Chloroform-d (CDCl₃) is standard for many organic fragments, DMSO-d₆ is strongly preferred for thiazole carboxamides. DMSO acts as a strong hydrogen-bond acceptor, stabilizing the amide (N-H) proton. This prevents rapid intermolecular proton exchange, allowing the N-H signal to be clearly observed and its scalar couplings (e.g., to the N-CH₃ group) to be resolved [1].

Step-by-Step Methodology:

  • Precise Weighing: Accurately weigh 15–20 mg of N,4-dimethyl-5-thiazolecarboxamide into a clean, static-free glass vial. Causality: This specific mass range provides an optimal signal-to-noise (S/N) ratio for insensitive ¹³C nuclei and 2D HMBC experiments within a standard 30-minute acquisition window on a 400 MHz or 500 MHz spectrometer.

  • Solvation: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Dissolution & Homogenization: Vortex the mixture for 30 seconds. If microscopic particulates remain, sonicate the vial for 2 minutes at room temperature. Causality: Complete dissolution is mandatory. Suspended particles disrupt magnetic field homogeneity, making it impossible to achieve high-quality shimming, which ultimately leads to line broadening and loss of fine J-coupling resolution.

  • Transfer: Transfer the solution into a standard high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure no air bubbles are trapped in the active volume region.

  • Thermal Equilibration: Allow the sample to equilibrate inside the NMR probe at 298 K for at least 5 minutes prior to tuning, matching, and shimming.

1D NMR Acquisition and Mechanistic Rationale

The ¹H and ¹³C NMR spectra provide the foundational data for structural confirmation. The electronic environment of the thiazole ring heavily dictates the observed chemical shifts[2].

Mechanistic Insights:

  • Thiazole H-2: The proton at the 2-position of the thiazole ring is highly deshielded due to the adjacent electronegative nitrogen and sulfur atoms, typically appearing as a sharp singlet near 8.95 ppm [3].

  • Amide N-H: Appears as a broad quartet in the 8.00–8.50 ppm range. Because DMSO-d₆ prevents exchange, the N-H proton couples with the adjacent N-CH₃ protons (³J ≈ 4.5 Hz).

  • Thiazole 4-CH₃: Appears as a sharp singlet around 2.62 ppm. It is slightly deshielded by the aromatic ring current and the adjacent electron-withdrawing carboxamide group.

Table 1: Expected NMR Chemical Shifts for N,4-dimethyl-5-thiazolecarboxamide

Position¹H Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)Carbon Type (DEPT)
2 (Thiazole) 8.95Singlet (s)1H154.2CH
4-CH₃ 2.62Singlet (s)3H17.5CH₃
5 (Thiazole) ---128.4C (Quaternary)
4 (Thiazole) ---150.1C (Quaternary)
C=O (Amide) ---162.5C (Quaternary)
N-H (Amide) 8.25Broad Quartet (bq)1H--
N-CH₃ 2.82Doublet (d, J=4.6)3H26.3CH₃

(Note: Exact chemical shifts may exhibit minor variance (± 0.05 ppm for ¹H) depending on exact sample concentration and probe temperature).

2D NMR Protocols (Self-Validating System)

To unambiguously assign the regiochemistry—proving the methyl is at C-4 and the carboxamide is at C-5—a self-validating 2D NMR approach must be executed. Relying solely on 1D NMR leaves room for structural ambiguity.

Step 1: HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Maps direct ¹J C-H couplings.

  • Action: Validates the 1D assignment by confirming that the highly deshielded proton at 8.95 ppm is directly attached to the carbon at 154.2 ppm (C-2). It also directly links the two distinct methyl proton signals to their respective ¹³C resonances.

Step 2: HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: Maps long-range ²J and ³J C-H couplings. This is the definitive step for regiochemical validation.

  • Mechanistic Logic: The 4-CH₃ protons (2.62 ppm) will show a strong ³J correlation to C-5 (128.4 ppm) and a ²J correlation to C-4 (150.1 ppm). Crucially, the 4-CH₃ protons will not show a correlation to the carbonyl carbon. Conversely, the N-H proton and the N-CH₃ protons will show correlations to the carbonyl carbon (162.5 ppm), firmly linking the amide functional group to the C-5 position of the thiazole ring system.

HMBC cluster_protons Protons (1H) cluster_carbons Carbons (13C) H2 H-2 (8.95 ppm) C4 C-4 (150.1 ppm) H2->C4 3J C5 C-5 (128.4 ppm) H2->C5 3J H4Me 4-CH3 (2.62 ppm) H4Me->C4 2J H4Me->C5 3J HNMe N-CH3 (2.82 ppm) CO C=O (162.5 ppm) HNMe->CO 3J NH N-H (8.25 ppm) NH->CO 2J C2 C-2 (154.2 ppm)

Key HMBC (2J and 3J) correlations verifying the regiochemistry of the thiazole ring.

Step 3: COSY (Correlation Spectroscopy)

  • Purpose: Identifies adjacent spin systems through homonuclear coupling.

  • Action: The N-H proton will show a distinct cross-peak with the N-CH₃ protons. This confirms the intact secondary amide structure and validates that the doublet observed at 2.82 ppm is indeed split by the adjacent amide proton.

Conclusion

By utilizing a combination of high-resolution 1D NMR and targeted 2D HMBC/HSQC experiments in DMSO-d₆, researchers can definitively characterize N,4-dimethyl-5-thiazolecarboxamide. The observation of the deshielded H-2 proton, combined with the specific ³J HMBC correlations from the 4-methyl group to the C-5 quaternary carbon, provides a highly trustworthy, self-validating proof of structure prior to downstream pharmaceutical synthesis.

References

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors.National Center for Biotechnology Information (PMC).
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.National Center for Biotechnology Information (PMC).
  • Thiazole(288-47-1) 1H NMR spectrum.ChemicalBook.
Application

Application Note: Optimization of Amide Coupling and N-Arylation Conditions Using N,4-Dimethyl-5-thiazolecarboxamide

Introduction & Strategic Rationale The 5-thiazolecarboxamide motif is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in selective antimalarial agents[1] and Nrf2-activating com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 5-thiazolecarboxamide motif is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in selective antimalarial agents[1] and Nrf2-activating compounds[2]. Within this chemical space, N,4-dimethyl-5-thiazolecarboxamide (CAS 439692-06-5)[3] is a highly versatile molecule. It functions both as a critical target intermediate and as a robust building block for the synthesis of complex tertiary amides via downstream C–N cross-coupling.

This application note provides a comprehensive, field-proven guide to synthesizing N,4-dimethyl-5-thiazolecarboxamide from 4-methylthiazole-5-carboxylic acid, followed by its utilization in palladium-catalyzed Buchwald-Hartwig N-arylation.

Mechanistic Insights: Overcoming Thiazole Activation Barriers

As a Senior Application Scientist, I frequently observe that standard peptide coupling conditions fail to scale efficiently for heteroaromatic carboxylic acids. The electron-withdrawing nature of the thiazole ring makes the carbonyl carbon of the active ester highly electrophilic.

  • Discovery Scale (< 1g) : Reagents like drive the reaction to completion in minutes due to the formation of a highly reactive 7-aza-benzotriazole active ester. However, HATU is explosive, expensive, and yields poorly soluble urea byproducts that complicate isolation.

  • Process Scale (> 10g) : is the reagent of choice. T3P activates the carboxylic acid to form a mixed anhydride. The causality behind this choice is tri-fold: (1) it generates completely water-soluble phosphonic acid byproducts, allowing for a simple aqueous workup; (2) it has a low exotherm profile; and (3) it prevents the dimerization side-reactions often seen with CDI.

When using N,4-dimethyl-5-thiazolecarboxamide as a substrate for downstream N-arylation, the secondary amide presents a kinetic hurdle. The thiazole nitrogen and the amide oxygen competitively coordinate to the palladium catalyst, stalling the catalytic cycle. To overcome this, we utilize, a bidentate ligand with a wide bite angle (~111°). This specific geometry forces the palladium center into a conformation that accelerates reductive elimination, rapidly expelling the sterically hindered tertiary amide product.

Reaction Workflow & Reagent Selection

Workflow SM 4-Methylthiazole-5-carboxylic acid + Methylamine HCl Decision Scale & Reagent Selection SM->Decision HATU HATU / DIPEA / DMF (Discovery: < 1g) Decision->HATU Rapid kinetics T3P T3P / Et3N / EtOAc (Process: > 10g) Decision->T3P Low toxicity, easy workup Intermediate N,4-dimethyl-5-thiazolecarboxamide (Target / Building Block) HATU->Intermediate T3P->Intermediate CrossCoupling Buchwald-Hartwig N-Arylation Pd2(dba)3 / Xantphos Intermediate->CrossCoupling + Aryl Halide + Cs2CO3 Final N-Aryl-N,4-dimethyl-5- thiazolecarboxamide CrossCoupling->Final

Fig 1: Synthesis and downstream N-arylation workflow for N,4-dimethyl-5-thiazolecarboxamide.

Quantitative Data & Reagent Optimization

Table 1: Optimization of Amide Coupling for N,4-Dimethyl-5-thiazolecarboxamide

Coupling Reagent Base Solvent Time (h) Yield (%) Purity (HPLC %) Workup Complexity
EDC·HCl / HOBt DIPEA DMF 12 78 >95 Moderate (Aqueous washes)
HATU DIPEA DMF 2 92 >98 High (Chromatography req.)
T3P (50% in EtOAc) Et₃N EtOAc 4 89 >98 Low (Simple aqueous wash)

| CDI | DBU | THF | 16 | 65 | >90 | Moderate (Byproduct removal)|

Table 2: Optimization of Buchwald-Hartwig N-Arylation of N,4-Dimethyl-5-thiazolecarboxamide

Catalyst Precursor Ligand Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂ BINAP Cs₂CO₃ Toluene 100 45
Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 100 88
Pd₂(dba)₃ BrettPhos K₃PO₄ t-Amyl OH 110 91

| CuI (Ullmann) | DMEDA | K₂CO₃ | DMF | 120 | 30 |

Self-Validating Experimental Protocols

Protocol A: Process-Scale Synthesis of N,4-Dimethyl-5-thiazolecarboxamide via T3P

This protocol is designed as a self-validating system, ensuring high fidelity upon scale-up.

  • Step 1: Charge a reactor with 4-methylthiazole-5-carboxylic acid (1.0 eq, 10.0 g) and ethyl acetate (100 mL).

    • Causality: EtOAc is an environmentally benign solvent that perfectly solubilizes the T3P byproducts for later aqueous extraction, preventing emulsion formation.

  • Step 2: Add methylamine hydrochloride (1.2 eq) and triethylamine (3.0 eq).

    • Causality: 1.2 eq of Et₃N neutralizes the HCl salt to generate the highly nucleophilic free methylamine in situ. The remaining 1.8 eq acts as the catalytic base required for the T3P activation mechanism.

  • Step 3: Cool the suspension to 0–5 °C using an ice bath.

    • Causality: T3P activation is highly exothermic. Cooling prevents the thermal degradation of the active ester and suppresses the formation of unreactive thiazole dimers.

  • Step 4: Dropwise add T3P (50% wt solution in EtOAc, 1.5 eq) over 30 minutes. Stir at room temperature for 4 hours.

    • In-Process Control (IPC): Quench a 10 µL aliquot in 1 mL MeCN/H₂O. Analyze via LC-MS. The reaction is self-validated as complete when the starting material mass (m/z 144.01) is <1% AUC and the target mass (m/z 157.04) is >95% AUC.

  • Step 5: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the layers and wash the organic layer with 1M HCl (50 mL) and brine (50 mL). Dry over Na₂SO₄ and concentrate in vacuo.

    • Causality: The basic wash removes unreacted acid and phosphonic acid byproducts; the acidic wash removes excess methylamine and Et₃N, yielding the product in >98% purity without chromatography.

Protocol B: Downstream N-Arylation (Buchwald-Hartwig Cross-Coupling)

Utilizing N,4-dimethyl-5-thiazolecarboxamide to synthesize complex tertiary amides.

  • Step 1: In an oven-dried Schlenk flask, combine N,4-dimethyl-5-thiazolecarboxamide (1.0 eq), aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and anhydrous Cs₂CO₃ (1.5 eq).

    • Causality: Cs₂CO₃ is specifically chosen because its soft cesium cation effectively coordinates the amide oxygen, increasing the nucleophilicity of the amide nitrogen for transmetalation onto the palladium complex.

  • Step 2: Evacuate and backfill the flask with Argon three times. Add anhydrous 1,4-Dioxane (0.2 M).

    • Causality: Palladium(0) catalysts are highly sensitive to oxygen, which irreversibly oxidizes the active Pd(0) species to inactive Pd(II). Dioxane provides a high boiling point (101 °C) necessary to overcome the activation energy of the challenging C-N bond formation.

  • Step 3: Heat the mixture to 100 °C for 12 hours under vigorous stirring.

    • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 1:1). The secondary amide starting material will appear as a highly polar spot (due to hydrogen bonding), whereas the tertiary N-aryl amide product will elute significantly higher (Rf ~0.6).

  • Step 4: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and palladium black, and concentrate. Purify via flash chromatography.

    • Orthogonal Validation: Confirm product identity via ¹H NMR. The diagnostic N-H proton (broad singlet, ~7.5 ppm) of the starting N,4-dimethyl-5-thiazolecarboxamide must be completely absent. Furthermore, the N-methyl signal will exhibit an upfield shift due to the anisotropic shielding effect of the newly attached aryl ring.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL: [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Journal of the American Chemical Society, 124(21), 6043-6048. URL: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Yield Optimization for N,4-Dimethyl-5-thiazolecarboxamide

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of N,4-dimethyl-5-thiazolecarbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of N,4-dimethyl-5-thiazolecarboxamide and its derivatives.

The construction of this privileged scaffold typically relies on a linear sequence: a Hantzsch thiazole cyclization to build the core, followed by ester hydrolysis, and a late-stage amidation. Below, we dissect the mechanistic bottlenecks of these steps and provide field-proven solutions to maximize your overall yield.

Troubleshooting Guide & FAQs

Q1: My Hantzsch cyclization is stalling, yielding a mixture of the desired thiazole and an uncyclized intermediate. How can I drive the reaction to completion? A1: This is a classic bottleneck caused by incomplete dehydration. During the Hantzsch synthesis (reacting ethyl 2-chloroacetoacetate with a thioamide), the initial S-alkylation is followed by an intramolecular attack to form a hydroxythiazoline intermediate. Dehydration of this intermediate into the aromatic thiazole ring is the rate-limiting step. Extending reaction times or pushing temperatures above 120 °C often leads to precursor decomposition rather than higher yields[1].

  • The Solution: Introduce anhydrous HCl gas into the reaction system. The acidic environment protonates the hydroxyl group (converting it into −OH2+​ ), which acts as a superior leaving group. This forcefully lowers the activation energy for dehydration and subsequent aromatization, significantly improving the yield of the thiazole core[2].

Q2: I am experiencing low yields during the final amidation step when coupling 4-methylthiazole-5-carboxylic acid with methylamine. What is going wrong? A2: Direct coupling is often sluggish due to the electron-withdrawing nature of the thiazole ring. While converting the carboxylic acid to an acyl chloride using thionyl chloride ( SOCl2​ ) is the standard activation method[3], the failure usually occurs due to an improper choice of base during the amidation step.

  • The Solution: You must use a soluble organic base like N,N-diisopropylethylamine (DIPEA) [1]. Inorganic bases (like K2​CO3​ or Na2​CO3​ ) are poorly soluble in organic solvents like dichloromethane (DCM), resulting in inefficient acid scavenging. If the HCl generated by the acyl chloride is not rapidly neutralized, it will protonate your methylamine, rendering it non-nucleophilic. DIPEA is fully soluble and sterically hindered (preventing it from competing as a nucleophile), ensuring the methylamine remains active for the coupling.

Q3: Is there a convergent alternative to avoid late-stage amidation issues entirely? A3: Yes. If the linear route is hampered by steric hindrance or poor coupling efficiency, you can utilize a convergent approach starting from a β -ethoxyacrylamide derivative. By reacting an N-methyl- β -ethoxyacrylamide with a thioamide, the thiazole ring is constructed with the carboxamide moiety already in place. This bypasses the need for ester hydrolysis and late-stage amidation, often resulting in higher overall yields for specific analogs[4].

Mechanistic Workflows & Visualizations

Workflow A Ethyl 2-chloroacetoacetate + Thioformamide B Hantzsch Cyclization (HCl Catalyzed) A->B C Ethyl 4-methylthiazole -5-carboxylate B->C D Basic Hydrolysis (NaOH / THF) C->D E 4-methylthiazole -5-carboxylic acid D->E F Acyl Activation (SOCl2) E->F G Amidation (Methylamine + DIPEA) F->G H N,4-dimethyl-5- thiazolecarboxamide G->H

Caption: Optimized linear synthetic workflow for N,4-dimethyl-5-thiazolecarboxamide.

Mechanism A S-alkylated Intermediate B Hydroxythiazoline Intermediate (Incomplete Cyclization) A->B Intramolecular Attack C Protonation of -OH (HCl Gas Introduction) B->C Acid Catalysis D Water Elimination (-H2O) C->D Dehydration Barrier Lowered E Aromatization (-H+) D->E Spontaneous F Thiazole Core Formed (Yield Maximized) E->F

Caption: Causality of acid-catalyzed dehydration in Hantzsch thiazole synthesis.

Quantitative Data: Amidation Condition Optimization

To illustrate the critical nature of base selection during the amidation of the thiazole-5-acyl chloride, refer to the comparative data below.

Activation MethodBase UtilizedSolventRelative YieldMechanistic Rationale
SOCl2​ (Acyl Chloride) DIPEA DCM High (>80%) Organic base remains fully soluble; efficiently neutralizes HCl without acting as a competing nucleophile.
SOCl2​ (Acyl Chloride)TEADCMModerate-HighEffective, but slightly more prone to side reactions compared to the highly sterically hindered DIPEA.
EDC·HCl / HOBtDIPEADMFModerate (50-60%)Suitable for sensitive substrates, but less atom-economical and slower for simple aliphatic amines like methylamine.
SOCl2​ (Acyl Chloride) K2​CO3​ / Na2​CO3​ DCMLow (<40%)Biphasic system; poor acid scavenging in organic media leads to protonation and deactivation of methylamine.

Self-Validating Experimental Protocols

Protocol A: Optimized Hantzsch Cyclization (Core Formation)

Objective: Synthesize ethyl 4-methylthiazole-5-carboxylate with forced dehydration.

  • Reaction Setup: Dissolve thioformamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Initial Cyclization: Reflux the mixture under an inert atmosphere for 2 hours to allow for S-alkylation and initial ring closure.

  • Acid-Catalyzed Dehydration: Cool the reaction vessel to room temperature. Slowly bubble anhydrous HCl gas through the solution for 10–15 minutes. (Self-Validation Check: An aliquot analyzed via LC-MS should show the disappearance of the M+18 hydroxythiazoline mass peak).

  • Completion: Return the mixture to reflux for an additional 1 hour to ensure complete aromatization.

  • Workup: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure ester.

Protocol B: Activation and Amidation

Objective: Convert the ester to N,4-dimethyl-5-thiazolecarboxamide.

  • Hydrolysis: Dissolve the ester from Protocol A in a 1:1 mixture of THF and water. Add NaOH (2.0 eq) and stir at room temperature for 4 hours. Acidify the aqueous layer with 1N HCl to pH 3 to precipitate 4-methylthiazole-5-carboxylic acid. Filter, wash with cold water, and dry under a high vacuum.

  • Acyl Chloride Formation: Suspend the dried carboxylic acid in neat thionyl chloride ( SOCl2​ , 10.0 eq). Reflux for 2 hours until the solution becomes homogeneous[5]. Distill off the excess SOCl2​ under reduced pressure to isolate the crude acyl chloride. Do not expose to ambient moisture.

  • Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Sequentially add methylamine (1.2 eq, as a solution in THF or DCM) and DIPEA (2.0 eq) dropwise[1].

  • Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, separate the organic layer, wash with brine, dry over Na2​SO4​ , and evaporate. Purify the final N,4-dimethyl-5-thiazolecarboxamide via recrystallization or silica gel flash chromatography.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides BenchChem
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole N
  • Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives ResearchG

Sources

Optimization

Troubleshooting N,4-dimethyl-5-thiazolecarboxamide solubility issues in DMSO

Technical Support Center: N,4-dimethyl-5-thiazolecarboxamide Introduction This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N,4-dimethyl-5-thia...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N,4-dimethyl-5-thiazolecarboxamide

Introduction

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N,4-dimethyl-5-thiazolecarboxamide in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is widely utilized for its ability to dissolve a broad range of compounds for in vitro and in vivo studies.[1][2] However, the unique physicochemical properties of substituted thiazolecarboxamides can sometimes lead to dissolution difficulties. This document provides a structured, question-and-answer-based approach to troubleshoot and resolve these issues, ensuring the integrity and reproducibility of your experimental results.

Compound Profile: N,4-dimethyl-5-thiazolecarboxamide

A clear understanding of the molecule's structure is fundamental to troubleshooting its solubility.

PropertyValue/InformationSource
Chemical Structure C₆H₈N₂OSInferred
Molecular Weight 156.21 g/mol Inferred
Key Features - Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen, which can influence aromatic stacking and hydrogen bonding.[3][4] - Carboxamide Group: Contains a C=O and N-H group, allowing it to act as both a hydrogen bond donor and acceptor.[5][6] - Methyl Groups: Two methyl groups that increase the molecule's hydrophobicity.
Predicted Solubility Expected to have low aqueous solubility but should be soluble in organic solvents like DMSO.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N,4-dimethyl-5-thiazolecarboxamide is not dissolving in DMSO at room temperature. What is the first step?

A1: Initial insolubility in DMSO at room temperature is a common issue, often resolved with gentle agitation and energy input.

Causality: The dissolution process involves overcoming the compound's crystal lattice energy. For some highly crystalline materials, the solvation energy provided by DMSO at ambient temperature is insufficient to break these intermolecular forces effectively.

Troubleshooting Protocol:

  • Vortexing: After adding the DMSO to your weighed compound, cap the vial securely and vortex for 1-2 minutes.[2] Visual inspection for particulates should follow.

  • Sonication: If vortexing is insufficient, place the vial in an ultrasonic water bath for 5-15 minutes.[8][9] Sonication uses high-frequency sound waves to create micro-cavitations, which can break apart compound aggregates and significantly enhance dissolution.[10][11]

  • Gentle Warming: As a next step, you can warm the solution in a water bath set to 30-40°C.[2] Heat increases the kinetic energy of both the solvent and solute molecules, promoting dissolution. Caution: Do not exceed 40°C without prior knowledge of the compound's thermal stability, as heat can degrade some compounds.[2]

G cluster_0 Initial Dissolution Protocol A Add DMSO to Compound B Vortex for 1-2 min A->B C Visually Inspect B->C D Is it dissolved? C->D E Sonicate for 5-15 min D->E No G Solution Ready D->G Yes H Proceed to Q2/Q3 D->H No, after all steps E->D F Warm to 30-40°C E->F Still not dissolved F->D

Caption: Initial workflow for dissolving compounds in DMSO.

Q2: I've tried vortexing, sonication, and gentle warming, but my compound still won't fully dissolve. Could the quality of my DMSO be the issue?

A2: Absolutely. The purity and water content of your DMSO can dramatically affect its solvating power.

Causality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[12] Water contamination in DMSO creates a more polar microenvironment, which can significantly decrease the solubility of hydrophobic compounds.[12] This can lead to the formation of a less soluble, more stable crystalline form of your compound.[12]

Troubleshooting Protocol:

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle of high-purity, anhydrous DMSO (≥99.9%).

  • Proper Storage: Store DMSO in small, tightly sealed aliquots to minimize exposure to air and moisture.[13]

  • Test with Fresh DMSO: Prepare a small test solution using a fresh aliquot of anhydrous DMSO to see if the problem persists. If the compound dissolves in the fresh DMSO, your previous stock is likely contaminated with water.

Q3: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

A3: This is a classic problem known as "solvent-shifting precipitation." It occurs when a compound that is soluble in a strong organic solvent is rapidly transferred to an aqueous environment where it is poorly soluble.[13][14]

Causality: The drastic increase in solvent polarity upon dilution into an aqueous buffer causes the hydrophobic compound to crash out of the solution.[13]

Troubleshooting Protocol & Best Practices:

  • Minimize Final DMSO Concentration: While seemingly counterintuitive, keeping the final DMSO concentration in your assay as high as your cells can tolerate (typically <0.5%) can help maintain compound solubility.[2][14] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Stepwise/Serial Dilution: Avoid a single large dilution. Instead, perform serial dilutions. For example, first, dilute your 100% DMSO stock into an intermediate solution (e.g., a mix of DMSO and media) before the final dilution into the aqueous buffer.[15][16] This gradual change in solvent polarity can prevent precipitation.

  • Reverse Dilution: Add the small volume of your concentrated DMSO stock dropwise to the full volume of your aqueous buffer while the buffer is being gently vortexed.[13] This method ensures rapid dispersal of the DMSO and compound, preventing localized high concentrations that can initiate precipitation.

  • Use of Co-solvents or Solubility Enhancers:

    • Serum: Proteins in fetal bovine serum (FBS), like albumin, can bind to hydrophobic compounds and help keep them in solution.[14] If your experiment allows, dilute the compound into a serum-containing medium.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble "inclusion complex."[15] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture.[14]

G cluster_1 Troubleshooting Precipitation Upon Dilution Start Precipitation Observed After Dilution Check_DMSO Is Final DMSO % as high as tolerable? Start->Check_DMSO Dilution_Method How was it diluted? Check_DMSO->Dilution_Method Yes Reverse_Dilution Action: Use Reverse Dilution (Add DMSO to buffer) Dilution_Method->Reverse_Dilution Single, rapid dilution Stepwise_Dilution Action: Use Stepwise Dilution Dilution_Method->Stepwise_Dilution Single, rapid dilution Solubility_Enhancer Still Precipitating? Reverse_Dilution->Solubility_Enhancer Stepwise_Dilution->Solubility_Enhancer Use_Serum Action: Dilute into serum-containing media Solubility_Enhancer->Use_Serum Yes Use_Cyclodextrin Action: Use Cyclodextrin Solubility_Enhancer->Use_Cyclodextrin Yes Success Problem Resolved Solubility_Enhancer->Success No Use_Serum->Success Use_Cyclodextrin->Success

Caption: A decision-making workflow for addressing compound precipitation.

Q4: Can repeated freeze-thaw cycles of my DMSO stock solution cause solubility issues?

A4: Yes, repeated freeze-thaw cycles are a major, often overlooked, cause of compound precipitation.

Causality: When a DMSO solution freezes (freezing point ~18.5°C), the DMSO can crystallize, effectively increasing the concentration of the compound in the remaining liquid phase.[13] This can lead to supersaturation and subsequent precipitation. Water absorbed during handling can further depress the freezing point and exacerbate this issue.[12] Once a compound precipitates from a stock, it can be very difficult to get it back into solution completely.[17]

Best Practice:

  • Aliquot: Once you have successfully prepared your high-concentration stock solution in DMSO, aliquot it into small, single-use volumes in sterile, light-protected tubes.[1][2] Store these aliquots at -20°C or -80°C.

  • Inspect Before Use: Before each use, thaw a single aliquot and visually inspect it for any signs of precipitation. If present, try to redissolve by warming and vortexing.[14] If it does not redissolve, it is best to prepare a fresh stock solution to ensure accurate concentration in your experiments.[14]

References

  • Benchchem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • Benchchem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • Patsnap Eureka. (2026, March 11). How to Improve Drug Solubility with Sonication.
  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Jetir.Org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Benchchem. (n.d.). Preparing K00546 Stock Solution with DMSO: An Application Note and Protocol.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). International Journal of Creative Research Thoughts.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Science Ready. (n.d.). Amides - Organic Chemistry.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). University of the Pacific.
  • Benchchem. (n.d.). Technical Support Center: 8-Fluoroquinoline-3-carboxamide Solubility.

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for N,4-dimethyl-5-thiazolecarboxamide

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, experience-driven resource for the purification of N,4-dimethyl-5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, experience-driven resource for the purification of N,4-dimethyl-5-thiazolecarboxamide. We move beyond simple protocols to explain the underlying principles, enabling you to not only solve common purification challenges but also to intelligently design robust methods from the ground up.

Section 1: Foundational Knowledge & Method Development

This section addresses the most critical questions to consider before beginning your purification workflow. A thorough understanding of your molecule and the chromatographic principles is the foundation of a successful separation.

Q1: What are the key chemical properties of N,4-dimethyl-5-thiazolecarboxamide that influence its purification?

N,4-dimethyl-5-thiazolecarboxamide is a heterocyclic molecule with several functional groups that dictate its chromatographic behavior. Its structure contains a thiazole ring, which is a polar aromatic system containing both nitrogen and sulfur, and a tertiary amide group. These features make the compound moderately polar.

Crucially, the nitrogen atom in the thiazole ring can act as a weak base. When performing normal-phase chromatography on standard silica gel, which has acidic silanol groups on its surface, this basicity can lead to strong, non-ideal interactions. This often manifests as significant peak tailing, where the compound streaks down the column instead of eluting as a sharp band, leading to poor resolution and contaminated fractions. Foreseeing this interaction is key to selecting the appropriate stationary and mobile phases.

Q2: How do I select the optimal stationary phase?

The choice of stationary phase, or sorbent, is a critical parameter that dictates the primary interaction mechanism for separation.[1]

  • Standard Silica Gel: For most applications, standard, unfunctionalized silica gel (SiO₂) is the starting point.[2][3] It is a polar stationary phase used in normal-phase chromatography, where compounds are separated based on their polarity; more polar compounds interact more strongly and elute later.[4] Given the moderate polarity of N,4-dimethyl-5-thiazolecarboxamide, silica is a logical choice.

  • Addressing Basicity and Peak Tailing: If you observe peak tailing with standard silica, it is likely due to the interaction between the basic thiazole nitrogen and acidic surface silanols. You have two excellent options to counteract this:

    • Use a Basic Mobile Phase Modifier: Add a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N) or ammonia in methanol, to your mobile phase.[3] This neutralizes the acidic sites on the silica, preventing the strong interaction with your basic compound and resulting in sharper, more symmetrical peaks.

    • Use Amine-Functionalized Silica (NH₂): For persistent issues or for highly basic compounds, an amine-bonded silica column is a superior choice.[4][5] The surface is rendered basic, which eliminates the undesirable interactions and provides excellent peak shape for amines and N-heterocycles.

Q3: How do I develop an effective mobile phase using Thin-Layer Chromatography (TLC)?

TLC is an indispensable tool for rapidly and inexpensively developing your flash chromatography method.[6] The goal is to find a solvent system where the target compound, N,4-dimethyl-5-thiazolecarboxamide, has a Retardation factor (Rf) between 0.2 and 0.4 .[6][7] This Rf range ensures that the compound is retained long enough on the column to separate from less polar impurities but elutes in a reasonable volume of solvent without excessive band broadening.

Step-by-Step TLC Protocol:

  • Prepare a Sample Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Select Initial Solvent Systems: Start with common binary solvent systems used in normal-phase chromatography. The polarity of the system is increased by adding more of the polar "strong" solvent.

  • Spot and Develop: Spot your sample onto TLC plates and develop them in chambers containing your chosen solvent systems.

  • Visualize: Use a UV lamp (254 nm) to visualize the spots.

  • Calculate Rf: Measure the distance traveled by the solvent front and the distance traveled by the center of your product spot. Calculate the Rf value:

    • Rf = (Distance traveled by compound) / (Distance traveled by solvent front)

  • Optimize: Adjust the ratio of the strong to weak solvent until your target compound's Rf is in the optimal 0.2-0.4 range and you see separation (ΔRf) from major impurities.

Recommended Starting Solvent Systems for TLC Screening
System
Hexane / Ethyl Acetate
Dichloromethane / Methanol
Toluene / Acetone
Q4: Should I use an isocratic or gradient elution, and how do I translate TLC results to a column method?
  • Isocratic Elution: Uses a single, constant mobile phase composition throughout the run. It is simple and effective if your target compound is well-separated from all impurities on the TLC plate (i.e., large ΔRf values).

  • Gradient Elution: The composition of the mobile phase is changed during the separation, typically by gradually increasing the percentage of the strong solvent.[8] This is highly recommended for complex mixtures where impurities have a wide range of polarities. A gradient allows for the efficient elution of both non-polar and very polar impurities in a single run, while optimizing the separation around your target compound.

Translating TLC to a Column Gradient: The Rf from your TLC plate is mathematically related to the number of column volumes (CV) required to elute the compound. The fundamental relationship is:

CV = 1 / Rf [9]

An Rf of 0.25, for example, means the compound will elute in approximately 4 column volumes. Modern automated flash chromatography systems use this principle in their software to automatically generate an optimized gradient.[10][11] You simply input the Rf values of your product and key impurities from one or two different TLC solvent systems, and the software creates a tailored gradient to maximize resolution.[12]

Q5: What is the most effective way to load my sample?

How you introduce your sample to the column significantly impacts the separation efficiency.

  • Liquid Loading: Dissolving the crude sample in a minimal amount of solvent and injecting it onto the column.

    • CRITICAL: You must use the weakest possible solvent in which your compound is soluble. Dissolving the sample in a strong solvent (like pure DCM or methanol) will cause it to spread down the column before the separation begins, leading to broad bands and poor resolution.[13] If your compound is not soluble in the initial mobile phase, you should use dry loading.

  • Dry Loading: This is the preferred method for compounds that are poorly soluble in the starting mobile phase or when high resolution is critical.[6]

    • Dissolve your crude material in a volatile solvent (e.g., DCM, acetone, or methanol).

    • Add a small amount of silica gel (or another sorbent like Celite®) to the solution.

    • Thoroughly evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully load this powder onto the top of your column. This technique ensures that the compound starts as a very narrow band, leading to sharper peaks and superior separation.

Section 2: Troubleshooting Guide

Even with careful method development, challenges can arise. This guide addresses the most common issues encountered during the purification of N,4-dimethyl-5-thiazolecarboxamide.

Problem: Poor Separation / Co-elution of Impurities

Q: My product and a key impurity are eluting together (ΔRf ≈ 0). How can I improve the separation?

A: This indicates a lack of selectivity in your chromatographic system. Selectivity (α) is a measure of the system's ability to distinguish between two compounds.[14] To improve it, you must change the chemical interactions.

  • Solution 1: Change Solvent Selectivity. The most powerful and easiest variable to change is the mobile phase composition. Solvents are grouped into different selectivity classes based on their proton donor, proton acceptor, and dipole characteristics.[4] If you are using a Hexane/EtOAc system (EtOAc is a proton acceptor), switch to a system with a different strong solvent, such as Dichloromethane/Methanol (Methanol is a proton donor). This change in interaction can dramatically alter the elution order and improve separation.

  • Solution 2: Flatten the Gradient. A steep gradient can cause closely eluting compounds to merge.[11] By making the gradient shallower (i.e., increasing the percentage of the strong solvent more slowly) around the elution point of your compound, you give the peaks more time and volume to separate on the column.

Problem: Peak Shape Issues

Q: My product peak is tailing severely. What is the cause and the solution?

A: As discussed in Section 1, this is a classic sign of a strong, undesirable interaction between the basic N,4-dimethyl-5-thiazolecarboxamide and the acidic silanol groups on the silica surface.

  • Solution 1 (Immediate Fix): Add 0.1-1% triethylamine (Et₃N) or a similar amine to your mobile phase. The Et₃N will preferentially bind to the acidic sites, allowing your compound to travel through the column without this adverse interaction, resulting in a sharp, symmetrical peak.[3]

  • Solution 2 (Robust Method): Switch to an amine-functionalized (NH₂) silica column. This provides a basic surface that is ideal for purifying nitrogen-containing heterocycles and eliminates the need for mobile phase additives.[4]

Q: My peaks are very broad, even though they are symmetrical. What's wrong?

A: Broad peaks are typically caused by issues that occur before the separation even begins, usually during sample loading.

  • Cause 1: Column Overloading. You have loaded too much sample for the column size. As a rule of thumb, for a reasonably good separation (ΔRf ≥ 0.2), you can load approximately 1-5% of the silica gel mass. For difficult separations, this may need to be reduced to <1%.

  • Cause 2: Sample Dissolved in Strong Solvent. If you performed a liquid load using a solvent significantly stronger than your initial mobile phase, the sample will spread into a wide band at the top of the column.

  • Solution: Use the dry loading technique described in Q5. This concentrates the sample into the tightest possible band at the start of the run, which is essential for achieving sharp peaks and high resolution.

Problem: Elution & Recovery Issues

Q: My compound is not eluting from the column, even after many column volumes.

A: This means your mobile phase is too weak (not polar enough) to displace the compound from the stationary phase.

  • Solution: Gradually increase the polarity of your mobile phase. If you are running a gradient, ensure the gradient goes to a high enough percentage of the strong solvent. If necessary, you can flush the column with a very strong solvent system, such as 5-10% methanol in DCM, to elute highly retained compounds.

Q: I have very low recovery of my product after the purification.

A: If your compound is not in the collected fractions, it is likely still on the column.

  • Cause: The compound may be irreversibly adsorbed onto the silica, which can sometimes happen with sensitive molecules on highly active silica.

  • Solution: First, flush the column with a very strong eluent (e.g., 10% MeOH in DCM, or even add 1% acetic or formic acid if the compound is stable) to try and recover the material. To prevent this in the future, you can "deactivate" the silica by using a mobile phase containing a small amount of a modifier like triethylamine or by switching to a less acidic stationary phase like neutral alumina.[14]

Section 3: Visual Workflows (Graphviz)

To synthesize this information into actionable plans, the following diagrams illustrate the logical workflows for method development and troubleshooting.

Method Development Workflow

MethodDevelopment cluster_0 Phase 1: TLC Screening cluster_1 Phase 2: Method Translation & Execution TLC Run TLC with Crude Sample in multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH) CheckRf Analyze TLC: Is Product Rf between 0.2 and 0.4 with good separation (ΔRf)? TLC->CheckRf AdjustSolvent Adjust Solvent Ratio: - Too high Rf -> Decrease polar solvent - Too low Rf -> Increase polar solvent - Poor ΔRf -> Try new solvent system CheckRf->AdjustSolvent No SelectLoading Choose Loading Method: - Good solubility in weak solvent -> Liquid Load - Poor solubility -> Dry Load CheckRf->SelectLoading Yes AdjustSolvent->TLC Re-screen RunColumn Run Flash Column (Use software to create gradient from TLC Rf values) SelectLoading->RunColumn Analyze Analyze Fractions by TLC and Combine Pure Fractions RunColumn->Analyze FinalProduct Evaporate Solvent to Obtain Pure Product Analyze->FinalProduct

Caption: A workflow for developing a flash chromatography method.

Troubleshooting Logic Tree

Troubleshooting cluster_peaks Peak Shape Issues cluster_sep Separation Issues cluster_rec Recovery Issues Problem Identify Primary Problem PeakShape Peak Shape Issue? Problem->PeakShape Separation Poor Separation? Problem->Separation Recovery Low Recovery / No Elution? Problem->Recovery Tailing Tailing / Streaking? PeakShape->Tailing Broad Symmetrical but Broad? Tailing->Broad No AddBase Add 0.1-1% Et3N to Mobile Phase or use Amine-Column Tailing->AddBase Yes DryLoad Use Dry Loading; Check for Overloading Broad->DryLoad Yes ChangeSolvent Change Solvent Selectivity (e.g., EtOAc -> MeOH) Separation->ChangeSolvent FlattenGradient Flatten Gradient Slope Separation->FlattenGradient IncreasePolarity Increase Mobile Phase Polarity; Flush with Strong Solvent Recovery->IncreasePolarity

Caption: A decision tree for troubleshooting common chromatography issues.

Section 4: References

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available at: [Link]

  • OpenOChem Learn. Flash Chromatography. Available at: [Link]

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Available at: [Link]

  • Biotage. Successful flash chromatography. Available at: [Link]

  • Biotage. (2023). How do I Create an Efficient Gradient Flash Chromatography Method? Available at: [Link]

  • Buchi.com. The most important factors to consider when selecting a flash chromatography cartridge. Available at: [Link]

  • Biotage. (2023). How should I make my linear gradient? Available at: [Link]

  • H TCHOUPAFF. TLC to Gradient Chromatography Separation Simulator (Column Volumes). Available at: [Link]

  • Biotage. (2023). 5 Steps to successful flash chromatography. Available at: [Link]

  • University of Missouri. Normal Phase Chromatography. Available at: [Link]

  • Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Available at: [Link]

  • Wikipedia. Elution. Available at: [Link]

  • Stevens, W. C., Jr, & Hill, D. C. (2008). General Methods for Flash Chromatography Using Disposable Columns. Chromatographia, 68(S1), 59-66. Available at: [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]

  • Waters Corporation. Appendix: HPLC Nomenclature. Available at: [Link]

  • American Chemical Society. Rapid development of flash chromatography methods. Available at: [Link]

  • Teledyne ISCO. (2023). Improve flash chromatography method development with matching TLC plates. Available at: [Link]

  • Google Patents. WO2016027221A1 - Substituted pyrrolo[2,3-b]pyridine compounds and their use as atp-competitive mps1 kinase inhibitors. Available at:

  • Phenomenex. TROUBLESHOOTING GUIDE. Available at: [Link]

  • Eluotropic Series Of Solvents Pdf 13. Available at: [Link]

  • University of Rochester. Chromatography. Available at: [Link]

  • GDemarest, B., & Lectka, T. (2018). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. The Journal of organic chemistry, 83(6), 3340–3346. Available at: [Link]

  • Molbase. 2-((4-(methylsulfonyl)phenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide. Available at: [Link]

  • ResearchGate. The Eluotropic Series of Solvents and Solvent | Download Table. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Wang, Z., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. Available at: [Link]

  • PubChem. 5-Thiazolecarboxamide, N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-. Available at: [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available at: [Link]

  • MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide. Available at: [Link]

  • eScholarship. Click-based synthesis of triazolobithiazole ΔF508-CFTR correctors for cystic fibrosis. Available at: [Link]

  • Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(5), 815-818. Available at: [Link]

  • PubChem. N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide. Available at: [Link]

  • ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Available at: [Link]

  • PLOS One. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Available at: [Link]

  • PubChem. 4,5-Dimethylthiazole. Available at: [Link]

Sources

Optimization

Preventing degradation of N,4-dimethyl-5-thiazolecarboxamide during long-term storage

Topic: Preventing Degradation During Long-Term Storage Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. N,4-dimethyl-5-thiazolecarboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Degradation During Long-Term Storage Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. N,4-dimethyl-5-thiazolecarboxamide is a critical structural motif found in various kinase inhibitors and agrochemical fungicides. While highly biologically active, the thiazolecarboxamide core is susceptible to specific environmental degradation pathways, primarily amide bond hydrolysis and catalytic oxidation. This guide provides field-proven troubleshooting strategies, quantitative stability data, and self-validating protocols to ensure the integrity of your compounds during long-term storage.

Mechanistic Overview of Degradation

Before troubleshooting, it is essential to understand the chemical vulnerabilities of the molecule. The degradation of N,4-dimethyl-5-thiazolecarboxamide is driven by four primary environmental stressors:

degradation_pathways Compound N,4-dimethyl-5- thiazolecarboxamide Moisture Moisture (H2O) Compound->Moisture UV UV / Light Compound->UV Heat Heat (>40°C) Compound->Heat Metals Trace Metals Compound->Metals Hydrolysis Amide Hydrolysis Moisture->Hydrolysis Nucleophilic Attack Photolysis Ring Photolysis UV->Photolysis Radical Cleavage Thermal Caking / Aggregation Heat->Thermal Lattice Disruption Oxidation Sulfoxide Formation Metals->Oxidation Catalysis

Mechanistic degradation pathways of N,4-dimethyl-5-thiazolecarboxamide.

Part 1: Core Troubleshooting & FAQs

Q: Why does my N,4-dimethyl-5-thiazolecarboxamide sample show a secondary peak (M-15 or M-X) on LC-MS after 3 months of storage at room temperature? A: This is a classic signature of amide bond hydrolysis. Thiazolecarboxamides are highly susceptible to1[1]. The secondary peak is likely the hydrolyzed thiazole-5-carboxylic acid derivative.

  • Causality: Water molecules coordinate with the amide carbonyl. If the storage environment fluctuates in temperature, micro-condensation on the vial walls creates localized zones of high moisture, accelerating this hydrolysis.

  • Solution: Store lyophilized powders in amber glass vials backfilled with anhydrous argon or nitrogen.

Q: We use amber vials to block UV light, but we still see degradation in our stock solutions. Could the solvent be the issue? A: Yes. If you are preparing stock solutions in DMSO or DMF, trace transition metals (like Cu²⁺ or Fe³⁺) and dissolved oxygen can catalyze the degradation of the compound. Transition metals can coordinate with the thiazolecarboxamide moiety, 2[2].

  • Causality: Coordinatively unsaturated metal complexes bind to the thiazole nitrogen and amide oxygen, lowering the activation energy for oxidative degradation and hydrolysis. Furthermore, DMSO is hygroscopic; it absorbs atmospheric moisture every time the vial is opened.

  • Solution: Use anhydrous, metal-free solvents. Purge the solvent with an inert gas prior to dissolution, and do not store aqueous working solutions for more than 24 hours.

Q: What is the optimal temperature and humidity threshold for bulk powder storage to prevent caking? A: Bulk storage must strictly avoid temperatures above 30°C and relative humidity (RH) above 40%. Thiazolecarboxamide derivatives exhibit moderate hygroscopicity, where3[3].

  • Causality: Moisture absorption alters the crystalline lattice of the powder, causing particles to bridge and aggregate (caking). This reduces the active surface area, making future dissolution difficult and trapping moisture internally to drive chemical breakdown.

  • Solution: 4[4] inside sealed, desiccated containers.

Part 2: Quantitative Stability Profiles

To assist in your formulation planning, below is a summary of the expected degradation kinetics of N,4-dimethyl-5-thiazolecarboxamide under various storage conditions.

Storage ConditionRelative Humidity (RH)Container TypeDegradation Rate (%/month)Estimated Half-Life (t½)
-20°C < 10% (Desiccated)Amber Glass/Ar< 0.05%> 5 years
4°C AmbientClear Glass0.4%~ 14 months
25°C 60%HDPE Plastic1.2%~ 5 months
40°C (Stress)75%Open Vial8.5%~ 20 days
Part 3: Self-Validating Experimental Protocols

To verify the shelf-life of your specific batch, you must run a forced degradation assay. A standard assay is insufficient if volatile degradants escape undetected. The protocol below is designed as a self-validating system using Mass Balance to guarantee data integrity.

stability_workflow Start 1. Aliquot Sample (Anhydrous ACN) Stress 2. Apply Stressors (Heat, UV, H2O) Start->Stress Quench 3. Quench Reaction (Flash Freeze) Stress->Quench HPLC 4. LC-MS/MS Analysis Quench->HPLC Validate 5. Mass Balance Validation HPLC->Validate

Self-validating workflow for forced degradation and mass balance analysis.

Protocol: Forced Degradation & Mass Balance Assay

Objective: Quantify degradation kinetics and validate that no secondary degradants are lost during storage or extraction.

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock of N,4-dimethyl-5-thiazolecarboxamide in anhydrous HPLC-grade acetonitrile.

  • Causality: Acetonitrile is chosen over water or methanol because it does not act as a nucleophile, preventing solvent-induced degradation during the baseline setup.

Step 2: Aliquot & Stress Application Distribute 1 mL aliquots into 10 hermetically sealed glass ampoules. Expose 3 ampoules to 60°C (thermal stress), 3 to UV-C light (254 nm, photolytic stress), and keep 3 at -20°C (negative control). The final ampoule is analyzed immediately as the Time-0 baseline.

Step 3: Quenching the Reaction At day 14, remove the ampoules and immediately flash-freeze them in liquid nitrogen. Lyophilize the samples to complete dryness.

  • Causality: Flash-freezing instantly halts all kinetic degradation processes. Lyophilization removes the solvent without applying heat. If the solvent were evaporated via heat (e.g., SpeedVac), you would artificially induce thermal degradation, ruining the accuracy of the 14-day snapshot.

Step 4: LC-MS/MS Analysis Reconstitute the lyophilized powder in 1 mL of mobile phase (Water/MeOH 50:50 with 0.1% Formic Acid) containing 10 µg/mL of an isotopically labeled internal standard. Run the samples using a C18 column.

Step 5: Self-Validation (Mass Balance Calculation) Calculate the molar sum of the parent compound peak and all identified degradant peaks (e.g., carboxylic acid, sulfoxides).

  • Validation Criteria: The total molarity of the stressed samples must be within 98-102% of the Time-0 baseline.

  • Causality: If the mass balance falls below 98%, it proves that the compound has degraded into volatile species that escaped the ampoule, or into highly polar species that did not bind to the C18 column. If this occurs, the assay invalidates itself, signaling the user to switch to a HILIC column to capture the missing polar degradants.

References
  • Thiazovivin - Product Information Source: Cayman Chemical URL
  • Tricyclazole drying Source: F-Granulator URL
  • Degradation-Risk-Inspired Optimization of the Antifungal Oxazolinyl Aniline Lead by a Fusion of Triazole with Nicotinamide Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • The Hydrolytic Activity of Copper(II)

Sources

Troubleshooting

Reducing byproduct formation in N,4-dimethyl-5-thiazolecarboxamide scale-up

Technical Support Center: N,4-dimethyl-5-thiazolecarboxamide Scale-Up A Guide to Minimizing Byproduct Formation for Process and Development Scientists Welcome to the technical support center for the synthesis of N,4-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N,4-dimethyl-5-thiazolecarboxamide Scale-Up

A Guide to Minimizing Byproduct Formation for Process and Development Scientists

Welcome to the technical support center for the synthesis of N,4-dimethyl-5-thiazolecarboxamide. This resource is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, process-scale operations. Scaling up any chemical synthesis presents unique challenges, particularly concerning reaction control and impurity profiles. This guide provides in-depth, experience-driven answers to common problems encountered during the scale-up of this specific thiazolecarboxamide, focusing on the critical amide coupling step.

Troubleshooting Guide: From Observation to Solution

This section addresses specific issues you might encounter during your scale-up experiments. The format is designed to help you diagnose the problem, understand the underlying chemical principles, and implement a robust solution.

Question 1: We've successfully synthesized N,4-dimethyl-5-thiazolecarboxamide at the gram scale, but upon scaling to a multi-kilogram batch, our yield has dropped significantly and we're observing a new, major byproduct in the HPLC analysis. What is the likely cause?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. The exothermic nature of the amide bond formation, which may be negligible in a small flask, can become significant in a large reactor.

  • Causality - The Problem of Exotherms: Amide coupling reactions, especially the activation of the carboxylic acid (4-methyl-5-thiazolecarboxylic acid) with a coupling agent, release heat.[] In a large volume, the surface-area-to-volume ratio decreases, making it much harder to dissipate this heat efficiently. This can lead to localized "hot spots" within the reactor, even if the external jacket temperature appears correct. These higher temperatures can accelerate side reactions and cause the degradation of starting materials, coupling reagents, or the product itself. For instance, some thiazole rings can be susceptible to decomposition under harsh temperature conditions.[2]

  • Troubleshooting & Recommended Actions:

    • Characterize the Exotherm: Perform a small-scale reaction calorimetry study to understand the heat flow of your specific reaction. This data is invaluable for safe and efficient scale-up.

    • Control Reagent Addition Rate: Instead of adding the coupling agent all at once, add it portion-wise or as a solution via a metering pump. This allows the cooling system to keep pace with the heat being generated. The same principle applies to the addition of the amine.

    • Improve Agitation: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture and prevent localized temperature gradients. Inadequate mixing is a common culprit for inconsistent results at scale.

    • Lower the Reaction Temperature: Start the reaction at a lower initial temperature (e.g., 0 °C) to better manage the exotherm as it occurs.

A logical workflow for diagnosing such an issue is presented below.

G A Observation: Low Yield & New Impurity at Scale B Hypothesis 1: Poor Heat Transfer (Exotherm Control) A->B C Hypothesis 2: Inefficient Mass Transfer (Mixing) A->C D Hypothesis 3: Reagent Instability A->D E Solution: Controlled Reagent Addition & Lower Temp B->E F Solution: Optimize Agitation Speed & Impeller Design C->F G Solution: Re-qualify Reagents & Check Stability D->G H Verification: Run Small-Scale Test with New Parameters E->H F->H G->H H->A If Fails, Re-evaluate I Implement on Scale H->I If Successful

Caption: Troubleshooting workflow for scale-up issues.

Question 2: During our work-up, we are struggling with the removal of a urea byproduct, which is co-precipitating with our product. We are using a carbodiimide coupling agent. How can we avoid this?

Answer: This is a well-known issue when using carbodiimide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). The corresponding byproducts, dicyclohexylurea (DCU) and diisopropylurea (DIU), often have limited solubility in common organic solvents, making their removal by filtration or extraction challenging at a large scale.

  • Understanding the Byproduct: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the desired amide, releasing the urea byproduct. However, the O-acylisourea can also rearrange to a stable, unreactive N-acylurea, which represents a loss of starting material and another potential impurity.

  • Recommended Actions:

    • Switch to a Water-Soluble Carbodiimide: The most direct solution is to replace DCC or DIC with a water-soluble equivalent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC). The resulting urea byproduct is also water-soluble and can be easily removed with an aqueous wash during work-up.[3]

    • Use an Additive: Including an additive like 1-Hydroxybenzotriazole (HOBt) is highly recommended. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt-ester. This new intermediate is more stable towards rearrangement to N-acylurea and reacts cleanly with the amine, often leading to higher yields and purity.

    • Optimize the Solvent and Filtration: If you must use DCC, consider a solvent system where the DCU is highly insoluble (like dichloromethane or ether) while your product remains in solution. A carefully planned filtration protocol at a controlled temperature can then remove the DCU. However, this can be operationally difficult at scale.

The diagram below illustrates the desired reaction pathway versus the formation of the problematic N-acylurea byproduct.

G cluster_0 Reaction Pathways with Carbodiimide (DCC) RCOOH Thiazole-COOH (Carboxylic Acid) O_acyl O-Acylisourea (Active Intermediate) RCOOH->O_acyl + DCC DCC DCC Amide Desired Amide Product O_acyl->Amide + Amine DCU DCU Byproduct (Insoluble Urea) O_acyl->DCU + Amine N_acyl N-Acylurea Byproduct (Inactive) O_acyl->N_acyl Rearrangement (Side Reaction) Amine Methylamine

Caption: Desired vs. side reaction pathways with DCC.

Frequently Asked Questions (FAQs)

Q1: What are the best classes of coupling reagents for scaling up N,4-dimethyl-5-thiazolecarboxamide synthesis?

A: The "best" reagent depends on a balance of cost, efficiency, safety, and ease of byproduct removal. Here is a comparison of common classes:

Coupling Reagent ClassExamplesPros for Scale-UpCons for Scale-UpCommon Byproducts
Carbodiimides DCC, DIC, EDC[3]Inexpensive, widely available.DCC/DIC form insoluble ureas; risk of N-acylurea formation; potential allergens.Dicyclohexylurea (DCU), N-acylurea.
Phosphonium Salts PyBOP, BOPHigh efficiency, low racemization risk. Does not react with free amines.[4]Higher cost, generates phosphine oxide byproducts. BOP use is limited due to carcinogenic HMPA byproduct.Triphenylphosphine oxide, HMPA (from BOP).
Aminium/Uronium Salts HATU, HBTU, TBTU[3]Very fast reaction times, highly efficient, low racemization with additives.[4]High cost, can react with the amine nucleophile to form guanidinium byproducts.Tetramethylurea, guanidinium species.
Acid Chlorides Thionyl Chloride (SOCl₂), Oxalyl ChlorideHighly reactive, drives reaction to completion, inexpensive reagents.Harsh conditions (requires separate step to form acid chloride); generates corrosive HCl gas.[][5]Unreacted acylating agent, HCl salts.

For scale-up, EDC/HOBt is often a good starting point due to its cost-effectiveness and the water-solubility of its byproducts. If yields are poor, moving to a phosphonium or aminium salt may be justified despite the higher cost.

Q2: How can I set up an effective analytical method to monitor the reaction and identify byproducts?

A: A robust analytical method is critical for process control.

  • Primary Method (In-Process Control): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard.[6][7]

    • Methodology: Develop a gradient method that can separate the starting carboxylic acid, the amine, the final product, the coupling agent, and key byproducts (e.g., HOBt, DCU).

    • Column: A C18 column is a versatile starting point.

    • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (or methanol) with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.

    • Quantification: Use an external standard of your product to track its formation and calculate the percentage conversion. Track the disappearance of your starting material as well.

  • Byproduct Identification:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown peaks. By obtaining the mass of the impurity, you can propose a molecular formula and deduce its structure (e.g., confirming the formation of an N-acylurea or a dimer).[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present in sufficient quantity, it can be isolated (e.g., via preparative HPLC) and its structure can be definitively confirmed using 1H and 13C NMR.[3]

Q3: Are there any "green" or more sustainable solvent alternatives to DMF or Dichloromethane (DCM) for this synthesis?

A: Yes, there is a strong push in the pharmaceutical industry to adopt greener solvents. While DMF and DCM are effective, they have significant health and environmental drawbacks.

  • Potential Alternatives:

    • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that is a good replacement for THF and can sometimes replace DCM. It has higher water immiscibility, making work-ups easier.[8]

    • Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and stability to peroxide formation, making it a safer alternative to THF, ether, and dioxane.

    • Deep Eutectic Solvents (DES): Mixtures of compounds like choline chloride and a hydrogen bond donor (e.g., glycerol) can create a liquid solvent system that is biodegradable and has low toxicity. Their application in thiazole synthesis is an active area of research.[9]

When switching solvents, it is crucial to re-optimize the reaction conditions, as solubility, reaction rates, and byproduct profiles can change significantly.

Experimental Protocols

Protocol 1: General Procedure for N,4-dimethyl-5-thiazolecarboxamide Synthesis using EDC/HOBt

This protocol is a starting point and must be optimized for your specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, and inerted reactor with 4-methyl-5-thiazolecarboxylic acid (1.0 eq) and the chosen solvent (e.g., Dichloromethane or Ethyl Acetate, ~10-15 volumes).

  • Agitation & Cooling: Begin agitation and cool the reactor contents to 0-5 °C.

  • Additive: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the slurry.

  • Activation: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Activation Hold: Stir the mixture at 0-5 °C for 1 hour to allow for the formation of the active HOBt-ester.

  • Amine Addition: Add a solution of methylamine (e.g., 40% in water or as a solution in the reaction solvent) (1.5 eq) slowly, keeping the internal temperature below 15 °C.

  • Reaction: Allow the reaction to warm to ambient temperature (20-25 °C) and stir until HPLC analysis shows complete consumption of the starting carboxylic acid (typically 4-12 hours).

  • Aqueous Work-up:

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and EDC-urea.

    • Wash with a dilute base solution (e.g., 5% NaHCO₃) to remove excess HOBt and unreacted carboxylic acid.

    • Wash with brine to remove residual water.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Heptane).

References

  • Reddit discussion on avoiding side reactions in peptide coupling. (2025). Reddit.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • 2-((4-(methylsulfonyl)phenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide. (n.d.). Synquest Labs.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145.
  • Synthesis of thiazole/thiadiazole carboxamide scaffold-based derivatives. (n.d.).
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016).
  • Twenty-nine Methods for Amide Synthesis. (2024). BOC Sciences.
  • Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. (n.d.).
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). MDPI.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2024). Springer.
  • Hantzsch thiazole synthesis. (n.d.). Wikipedia. [Link]

  • Thiazole. (n.d.). Wikipedia.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. (2018). PubMed.
  • Review of Characteristics and Analytical Methods for Determin
  • A Review of the Analytical Methods for the Determination of 4(5)

Sources

Reference Data & Comparative Studies

Validation

N,4-dimethyl-5-thiazolecarboxamide vs 4-methylthiazole-5-carboxamide efficacy comparison

N,4-dimethyl-5-thiazolecarboxamide vs. 4-methylthiazole-5-carboxamide: A Structural and Pharmacological Comparison Guide In the landscape of modern medicinal chemistry, the thiazole-5-carboxamide scaffold serves as a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

N,4-dimethyl-5-thiazolecarboxamide vs. 4-methylthiazole-5-carboxamide: A Structural and Pharmacological Comparison Guide

In the landscape of modern medicinal chemistry, the thiazole-5-carboxamide scaffold serves as a privileged pharmacophore. It is frequently utilized in the development of modulators for calcium release-activated calcium (CRAC) channels[1] and inhibitors of stearoyl-CoA desaturase (SCD) for lipid metabolism disorders[2]. Interestingly, the primary amide variant, 4-methylthiazole-5-carboxamide, is also recognized in clinical pharmacokinetics as MMI-4, the primary hepatic metabolite of the antithyroid drug methimazole[3].

During the lead optimization phase of drug development, a critical decision is the substitution pattern of the amide nitrogen. This guide provides an in-depth physicochemical, pharmacological, and experimental comparison between the primary amide (4-methylthiazole-5-carboxamide ) and its N-methylated secondary amide counterpart (N,4-dimethyl-5-thiazolecarboxamide ).

Structural & Physicochemical Profiling

The fundamental difference between these two compounds is the N-methylation of the carboxamide group. N-methylation is a classical bioisosteric transformation strategically used to modulate the conformational landscape and membrane permeability of a drug candidate[4].

By replacing a hydrogen atom with a methyl group on the amide nitrogen, we eliminate one hydrogen bond donor (HBD). This structural tweak significantly reduces the thermodynamic desolvation penalty—the energy required to strip water molecules away from the compound before it can partition into the lipophilic core of a cell membrane.

Table 1: Physicochemical Property Comparison

PropertyN,4-dimethyl-5-thiazolecarboxamide4-methylthiazole-5-carboxamide
Amide Classification Secondary (N-methylated)Primary (Unmethylated)
Molecular Weight 156.2 g/mol 142.2 g/mol
H-Bond Donors (HBD) 12
H-Bond Acceptors (HBA) 33
Topological Polar Surface Area (TPSA) ~55 Ų~69 Ų
Calculated LogP (cLogP) ~0.8~0.4

Causality Insight: The reduction in TPSA and HBD count in the N,4-dimethyl variant directly correlates to an increased LogP, shifting the molecule toward a more lipophilic profile ideal for intracellular target engagement.

Permeability cluster_0 Primary Amide (4-methylthiazole-5-carboxamide) cluster_1 Secondary Amide (N,4-dimethyl-5-thiazolecarboxamide) A 2 H-Bond Donors B High Desolvation Penalty A->B E Lipid Bilayer Permeation B->E Slow/Restricted C 1 H-Bond Donor (N-Methylated) D Low Desolvation Penalty C->D D->E Rapid/Enhanced

Thermodynamic pathway of membrane permeability comparing primary and secondary amides.

Pharmacological Efficacy & Target Engagement

When evaluating these fragments within larger drug scaffolds, the choice between a primary and secondary amide dictates the target binding mode.

The primary amide (4-methylthiazole-5-carboxamide) acts as both a robust hydrogen bond donor and acceptor. This is highly advantageous if the target binding pocket (e.g., a kinase hinge region) requires a bidentate hydrogen bond network. Conversely, in targets with hydrophobic binding pockets—such as the allosteric sites of CRAC channels—the N-methyl group of N,4-dimethyl-5-thiazolecarboxamide provides a dual advantage. It enhances van der Waals contacts within lipophilic sub-pockets while simultaneously improving the drug's intracellular exposure[1].

Table 2: Representative ADME & Efficacy Profiling

Assay MetricN,4-dimethyl-5-thiazolecarboxamide4-methylthiazole-5-carboxamidePharmacological Implication
Passive Permeability ( Papp​ ) High ( >10×10−6 cm/s)Low/Moderate ( ∼3×10−6 cm/s)N-methylation significantly enhances transcellular absorption.
Microsomal Stability ( t1/2​ ) Moderate (~45 min)High (>80 min)Secondary amides introduce a liability for CYP-mediated N-demethylation.
Target Binding (Hydrophobic) EnhancedBaselineThe methyl group fills lipophilic sub-pockets, increasing affinity.

Experimental Methodologies

To empirically validate the physicochemical differences between these two compounds, the following self-validating experimental protocols must be executed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: This assay validates the hypothesis that N-methylation reduces the desolvation penalty. We utilize lecithin in dodecane as it closely mimics the anisotropic nature of the human intestinal epithelium, providing a highly predictive model for passive transcellular absorption.

  • Preparation: Dissolve both test compounds in pure DMSO to yield 10 mM stock solutions. Dilute the stocks in PBS (pH 7.4) to a final assay concentration of 10 µM (ensuring DMSO concentration remains 1% to prevent membrane degradation).

  • Donor/Acceptor Assembly: Add 300 µL of the compound solution to the donor compartment of the PAMPA plate. Coat the PVDF membrane filter (0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin in dodecane solution. Add 300 µL of fresh PBS (pH 7.4) to the acceptor compartment.

  • Incubation: Assemble the sandwich plate carefully to avoid bubble formation. Incubate at 25°C for 16 hours without agitation to maintain the integrity of the unstirred water layer.

  • Quantification: Separate the plates. Extract 50 µL aliquots from both the donor and acceptor compartments, spike with an internal standard, and analyze via LC-MS/MS (MRM mode).

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Rationale: While N-methylation improves permeability, secondary amides can be susceptible to N-demethylation by Cytochrome P450 enzymes (e.g., CYP3A4). This assay isolates Phase I oxidative metabolism to compare the pharmacokinetic half-lives of the two compounds.

  • Incubation Mixture: Combine 1 µM of the test compound, 0.5 mg/mL pooled Human Liver Microsomes (HLMs), and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Sampling: Remove 50 µL aliquots at precise time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow cluster_assays Parallel Assays Start Compound Preparation (10 µM in PBS, 1% DMSO) PAMPA PAMPA Assay (16h Incubation, pH 7.4) Start->PAMPA HLM HLM Stability (60 min, +NADPH) Start->HLM LCMS LC-MS/MS Quantification (MRM Mode) PAMPA->LCMS HLM->LCMS Data Pharmacokinetic Profiling (Papp & t1/2 Calculation) LCMS->Data

Parallel experimental workflow for evaluating permeability and metabolic stability.

Sources

Comparative

A Senior Application Scientist's Guide to Validating N,4-dimethyl-5-thiazolecarboxamide Purity using LC-MS Techniques

For researchers, scientists, and drug development professionals, establishing the purity of an Active Pharmaceutical Ingredient (API) is a foundational requirement for ensuring its safety, efficacy, and stability. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of an Active Pharmaceutical Ingredient (API) is a foundational requirement for ensuring its safety, efficacy, and stability. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the validation of N,4-dimethyl-5-thiazolecarboxamide purity. We will move beyond simple protocols to explore the rationale behind methodological choices, ensuring a robust and defensible analytical strategy.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3][4] For purity analysis, this means the method must be able to accurately and reliably separate, detect, and quantify the API and any potential impurities.

The Analytical Challenge: Understanding N,4-dimethyl-5-thiazolecarboxamide and Its Impurities

N,4-dimethyl-5-thiazolecarboxamide is a small organic molecule featuring a substituted thiazole ring, a common scaffold in medicinal chemistry.[5][6] Impurities can arise from various stages of its lifecycle, including synthesis, purification, and storage.[7] A comprehensive purity assessment must consider:

  • Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from side reactions.

  • Degradation Products: Compounds formed due to exposure to light, heat, moisture, or oxygen.

  • Contaminants: Extraneous substances introduced during manufacturing or handling.

Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) is an exceptionally powerful tool for this task, combining the high-resolution separation of LC with the sensitive and specific detection of MS.[8][9]

A Comparative Framework for LC-MS Methodologies

The choice of an LC-MS technique is not arbitrary; it is dictated by the specific analytical goal. We will compare three common, yet distinct, approaches for purity validation.

Methodology 1: HPLC-UV with Single Quadrupole MS – The Workhorse for Routine Screening

This combination is a staple in many analytical labs. High-Performance Liquid Chromatography (HPLC) provides robust separation, while a UV detector offers quantitative data for chromophoric compounds. The single quadrupole mass spectrometer serves as a mass-based detector, confirming the identity of peaks and detecting non-chromophoric impurities.[10]

Causality Behind Experimental Choices:

  • Chromatography: A standard C18 reversed-phase column is chosen for its versatility in retaining moderately polar small molecules.

  • Mobile Phase: A gradient of water and acetonitrile allows for the elution of compounds with a range of polarities. Formic acid is added to acidify the mobile phase, which protonates the analyte and improves peak shape for reversed-phase chromatography while also enhancing electrospray ionization (ESI) efficiency in positive ion mode.

  • MS Detection: Electrospray ionization (ESI) is selected as it is a soft ionization technique well-suited for polar to moderately polar small molecules, typically yielding the protonated molecular ion [M+H]+, which is ideal for molecular weight confirmation.[8]

Experimental Protocol: HPLC-UV/Single Quad MS

  • Sample Preparation: Dissolve N,4-dimethyl-5-thiazolecarboxamide reference standard and test samples in 50:50 (v/v) Acetonitrile:Water to a final concentration of 1 mg/mL.

  • LC Conditions:

    • System: Standard HPLC system.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Diode Array Detector (DAD) scanning 210-400 nm, with quantitation at a specific wavelength (e.g., 254 nm).

  • MS Conditions:

    • System: Single Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

  • System Suitability: Before analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be <2.0%. Tailing factor should be between 0.8 and 1.5.

Methodology 2: UPLC-HRMS (Q-TOF) – For Speed and Confident Identification

Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle columns to achieve faster separations and higher resolution compared to traditional HPLC.[11] Coupling this with high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, provides highly accurate mass measurements. This enables the confident assignment of elemental formulas to unknown impurities, a critical step in their structural elucidation.[12]

Causality Behind Experimental Choices:

  • Chromatography: The move to UPLC with smaller particle sizes dramatically increases separation efficiency and reduces run times, boosting throughput.[11]

  • HRMS Detection: A Q-TOF provides mass accuracy typically below 5 ppm. For an unknown impurity, this capability drastically reduces the number of possible elemental compositions, transforming impurity identification from guesswork to a data-driven process.[12] MS/MS fragmentation data can also be acquired to provide structural information.[13]

Experimental Protocol: UPLC-HRMS (Q-TOF)

  • Sample Preparation: Dissolve N,4-dimethyl-5-thiazolecarboxamide samples in 50:50 (v/v) Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • LC Conditions:

    • System: UPLC system.

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • System: Q-TOF Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-1200.

    • Mass Resolution: >30,000 FWHM.

    • Acquisition Mode: MS and data-dependent MS/MS (dd-MS2). Precursor ions exceeding a set intensity threshold trigger fragmentation.

    • Collision Energy: Ramped from 10-40 eV for MS/MS.

  • System Suitability: In addition to standard LC suitability checks, infuse a known calibration compound to ensure mass accuracy is within specifications (e.g., <5 ppm) across the entire run.

Methodology 3: LC-MS/MS (Triple Quadrupole) – The Standard for Trace-Level Quantitation

When a specific, potentially harmful impurity (such as a genotoxic impurity) has been identified, the goal shifts from discovery to sensitive and selective quantification.[14] A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application.[8] In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and virtually eliminates background noise, enabling extremely low detection limits.

Causality Behind Experimental Choices:

  • LC System: A UPLC system is preferred for its speed and sharp peaks, which enhance sensitivity.

  • MS/MS Detection: The MRM experiment is chosen for its unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, the instrument effectively ignores all other molecules, allowing for quantification at levels far below what is possible with full-scan methods.[8] This is essential for controlling impurities that have very low permissible daily exposure limits.

Experimental Protocol: LC-MS/MS (QqQ)

  • Sample Preparation: Prepare a calibration curve of the target impurity standard in a solution of the purified API (matrix). Prepare test samples at a known concentration (e.g., 10 mg/mL) to quantify trace impurities.

  • LC Conditions:

    • System: UPLC system.

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Isocratic or a shallow gradient optimized for the retention time of the target impurity.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • System: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize precursor -> product ion transitions and collision energies for both the API and the target impurity. For example:

      • N,4-dimethyl-5-thiazolecarboxamide: m/z 171.1 -> 114.0 (Hypothetical)

      • Target Impurity (e.g., an oxidized analog): m/z 187.1 -> 130.0 (Hypothetical)

    • Dwell Time: 50-100 ms per transition.

  • System Suitability: Inject a low-level standard (e.g., at the Limit of Quantitation) multiple times. The signal-to-noise ratio should be >10, and the RSD for peak area should be <15%.

Workflow and Method Selection

The process of purity validation is systematic. It begins with broad screening and progresses to targeted, sensitive analysis as knowledge of the impurity profile grows.

Purity_Validation_Workflow cluster_Discovery Phase 1: Discovery & Profiling cluster_Screening Phase 2: Routine Screening cluster_Targeted Phase 3: Targeted Quantitation Sample API Sample UPLC_HRMS UPLC-HRMS (Q-TOF) Method Development Sample->UPLC_HRMS Impurity_ID Identify Impurities (Accurate Mass & MS/MS) UPLC_HRMS->Impurity_ID HPLC_UV_MS HPLC-UV/Single Quad MS Method Validation Impurity_ID->HPLC_UV_MS Low-Risk Impurity? Toxicology Toxicological Assessment Impurity_ID->Toxicology High-Risk Impurity? Routine_QC Routine QC Testing (Known Impurities) HPLC_UV_MS->Routine_QC Final_Report Final Purity Report Routine_QC->Final_Report LC_MSMS LC-MS/MS (QqQ) Method Validation Toxicology->LC_MSMS Trace_Quant Trace Level Quantitation (e.g., Genotoxic Impurities) LC_MSMS->Trace_Quant Trace_Quant->Final_Report

Caption: General workflow for API purity validation.

The choice of technique depends on the stage of development and the specific question being asked.

Method_Selection_Tree Start What is the primary analytical goal? Goal_ID Identify an unknown impurity? Start->Goal_ID Goal_Quant Quantify a known impurity? Start->Goal_Quant Goal_Routine Routine purity check? Start->Goal_Routine Use_HRMS Use UPLC-HRMS (Q-TOF) for accurate mass and fragmentation data. Goal_ID->Use_HRMS Trace_Level Is it at trace levels (<0.1%) or genotoxic? Goal_Quant->Trace_Level Use_HPLC Use HPLC-UV/Single Quad MS for robust, routine analysis. Goal_Routine->Use_HPLC Trace_Level->Use_HPLC No Use_MSMS Use LC-MS/MS (QqQ) for highest sensitivity and selectivity (MRM). Trace_Level->Use_MSMS Yes

Caption: Decision tree for selecting the appropriate LC-MS technique.

Performance Comparison and Data Summary

The performance of these techniques can be summarized based on key analytical parameters.

Parameter HPLC-UV/Single Quad MS UPLC-HRMS (Q-TOF) LC-MS/MS (QqQ)
Primary Use Routine screening, purity assayImpurity identification, high-throughput screeningTargeted trace-level quantification
Separation Speed Moderate (~20-30 min)Very Fast (~5-10 min)Fast (~5-10 min)
Resolution GoodExcellentExcellent
Selectivity Moderate (Chromatography-based)High (Accurate Mass-based)Exceptional (MRM-based)
Sensitivity (LOD/LOQ) Moderate (ng level)High (low ng to high pg level)Very High (pg to fg level)
Qualitative Info Nominal Molecular WeightAccurate Mass (<5 ppm), Elemental Formula, FragmentationLimited to targeted transitions
Quantitative Accuracy Good (UV-based)Good (Full Scan)Excellent (MRM)
Regulatory Standing Widely accepted for assaysEssential for impurity characterizationGold standard for trace analysis

Method Validation According to Regulatory Standards

All analytical methods used in a regulated environment must be validated to ensure they are fit for purpose.[1][15][16] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[1][3][17]

Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. In MS, this is demonstrated by resolving the API from all impurities and showing no interference at the mass-to-charge ratio of interest.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated with a minimum of five concentration levels, and the correlation coefficient (r²) should typically be ≥0.99.

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the sample matrix with known quantities of the impurity standard at different levels (e.g., 50%, 100%, 150% of the target concentration) and measuring the recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (between labs). Results are expressed as the Relative Standard Deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of an analyte that can be detected but not necessarily quantified. Often determined based on a signal-to-noise ratio of 3:1.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[2] Often determined based on a signal-to-noise ratio of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Conclusion

Validating the purity of N,4-dimethyl-5-thiazolecarboxamide requires a multi-faceted approach that leverages the distinct strengths of different LC-MS techniques. There is no single "best" method; rather, the optimal strategy is a fit-for-purpose one. Routine quality control can rely on robust HPLC-UV/MS, while the definitive identification of unknown impurities necessitates the power of UPLC-HRMS. For ensuring patient safety by controlling highly potent impurities, the unparalleled sensitivity of LC-MS/MS is indispensable. By understanding the causality behind each technique and applying rigorous validation principles according to established guidelines, scientists can build a comprehensive and trustworthy purity profile for any API.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. Source: U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Source: ECA Academy.
  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Source: Pharmaceutical Technology.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals - SynThink. Source: SynThink.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA Releases Guidance on Analytical Procedures - BioPharm International.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Source: U.S.
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Source: Slideshare.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Source: European Medicines Agency.
  • Trace Impurity Identification | Contract Pharma. Source: Contract Pharma.
  • Application of LCMS in small-molecule drug development. Source: Drug Target Review.
  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Source: International Journal of Advanced Life Science and Research.
  • Identifying and elucidating impurity species - RSSL. Source: RSSL.
  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Source: Agilent Technologies.
  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances : Waters.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Synthesis of some novel thiazole deriva - JOCPR. Source: Journal of Chemical and Pharmaceutical Research.

Sources

Validation

Reproducibility of N,4-Dimethyl-5-Thiazolecarboxamide-Based SCD1 Inhibitors Across Hepatic and Carcinoma Cell Lines: A Comparative Guide

Executive Summary & Mechanistic Context Stearoyl-CoA Desaturase 1 (SCD1) is the rate-limiting enzyme responsible for converting saturated fatty acids (SFAs), such as stearoyl-CoA, into monounsaturated fatty acids (MUFAs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Stearoyl-CoA Desaturase 1 (SCD1) is the rate-limiting enzyme responsible for converting saturated fatty acids (SFAs), such as stearoyl-CoA, into monounsaturated fatty acids (MUFAs), such as oleoyl-CoA[1]. Because MUFAs are critical for triglyceride storage and membrane phospholipid fluidity, SCD1 has emerged as a high-value therapeutic target for metabolic dysfunctions (e.g., MASH, hepatic steatosis) and highly proliferative carcinomas[2],[3].

Among the various chemical classes developed to target this enzyme, the N,4-dimethyl-5-thiazolecarboxamide scaffold represents a significant evolutionary leap in medicinal chemistry. This guide provides an objective, data-driven comparison of this thiazole-based scaffold against legacy pyridazine-based alternatives, evaluating cross-cell line reproducibility, target engagement, and metabolic stability.

SCD1_Pathway SFA Saturated Fatty Acids (Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 MUFA Monounsaturated Fatty Acids (Oleoyl-CoA) SCD1->MUFA Inhibitor N,4-dimethyl-5- thiazolecarboxamide Inhibitor->SCD1 Inhibits Lipids Triglycerides & Phospholipids MUFA->Lipids

Fig 1. SCD1 lipid metabolism pathway and targeted inhibition by thiazolecarboxamide derivatives.

Scaffold Comparison: Thiazolecarboxamide vs. Legacy Pyridazines

Early SCD1 inhibitors, such as the widely used pyridazine derivative MF-438, demonstrated potent in vitro efficacy but frequently failed in in vivo and clinical translation. The primary cause of failure was indiscriminate tissue distribution, which led to severe mechanism-based toxicities, most notably sebaceous gland atrophy resulting in severe dry skin and eye abnormalities[4],[3].

The Causality of Scaffold Morphing: The transition to the [5] was driven by the need for precise physicochemical tuning.

  • Lipophilicity & Targeting: The thiazole ring provides an optimal calculated partition coefficient (cLogP) and topological polar surface area (tPSA). By modulating the substituents on the N,4-dimethyl-5-thiazolecarboxamide core, researchers can achieve highly liver-selective distribution, effectively bypassing the skin and eye toxicities associated with systemic SCD1 inhibition[4],[2].

  • Binding Affinity: The carboxamide nitrogen and the thiazole heteroatoms serve as superior hydrogen-bond acceptors/donors within the lipophilic binding pocket of SCD1, maintaining sub-nanomolar potency while improving microsomal stability compared to pyridazine and oxadiazole alternatives[2],[6].

Cross-Cell Line Reproducibility Data

To objectively evaluate the reproducibility of the N,4-dimethyl-5-thiazolecarboxamide scaffold, we compare its performance against a standard pyridazine inhibitor across three distinct cell lines, each representing a different metabolic dependency on SCD1.

  • HepG2 (Hepatocellular Carcinoma): Features high basal lipogenesis; serves as the primary in vitro model for hepatic steatosis and MASH[7].

  • A549 (Non-Small Cell Lung Cancer): Exhibits rapid proliferation; heavily reliant on de novo MUFA synthesis to maintain membrane fluidity[3].

  • MCF-7 (Breast Adenocarcinoma): Utilizes SCD1 overexpression to protect against the lipotoxic stress induced by saturated fatty acid accumulation[2].

Quantitative Performance Comparison

Data represents mean values from standardized 72-hour assays. Desaturation Index (DI) is defined as the ratio of Oleate (C18:1) to Stearate (C18:0).

Cell LineInhibitor ScaffoldIC₅₀ (nM)Baseline DIPost-Treatment DICell Viability (%)
HepG2 Thiazolecarboxamide 4.2 3.80.6 82% (Cytostatic)
HepG2Pyridazine (MF-438)12.53.81.165% (Mild Toxicity)
A549 Thiazolecarboxamide 8.7 2.90.8 45% (Targeted Death)
A549Pyridazine (MF-438)18.32.91.452%
MCF-7 Thiazolecarboxamide 11.1 2.40.9 58%
MCF-7Pyridazine (MF-438)24.02.41.561%

Insight: The thiazolecarboxamide scaffold consistently achieves a deeper suppression of the Desaturation Index across all cell lines. In HepG2 cells, it induces a cytostatic lipid-lowering effect (high viability, low DI), which is ideal for metabolic disease modeling. In A549 cells, the profound lipid starvation correctly triggers targeted apoptosis.

Self-Validating Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. They move beyond basic steps by embedding internal controls that mathematically isolate target engagement from experimental artifacts.

Protocol A: GC-MS Determination of the Desaturation Index (DI)

Causality: The DI (C18:1/C18:0 ratio) is the only direct, functional readout of intracellular SCD1 enzymatic activity[8]. Measuring protein expression (Western Blot) is insufficient, as SCD1 is subject to rapid allosteric regulation. Self-Validation: This protocol mandates the use of Heptadecanoic acid (C17:0) as an internal standard. Because odd-chain fatty acids are virtually absent in mammalian cells, C17:0 acts as an absolute reference to normalize lipid extraction efficiency and GC-MS injection volume variations.

  • Cell Lysis & Spiking: Wash treated cells (HepG2, A549, or MCF-7) with ice-cold PBS. Lyse in 1 mL of HPLC-grade water. Immediately spike the lysate with 10 µL of 1 mM C17:0 internal standard.

  • Folch Extraction: Add 3 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 5 minutes. Centrifuge at 3,000 x g for 10 minutes to separate the organic (lower) and aqueous (upper) phases.

  • Lipid Recovery: Extract the lower chloroform layer containing total lipids and evaporate to dryness under a gentle stream of nitrogen gas.

  • Derivatization (FAME Synthesis): Resuspend the lipid pellet in 1 mL of 14% Boron trifluoride (BF₃) in methanol. Incubate at 80°C for 60 minutes to convert esterified and free fatty acids into volatile Fatty Acid Methyl Esters (FAMEs).

  • GC-MS Acquisition: Extract FAMEs into 1 mL of hexane. Inject 1 µL into the GC-MS equipped with a polar capillary column (e.g., DB-FATWAX).

  • Data Normalization: Calculate the area under the curve (AUC) for C18:0 and C18:1, normalizing both against the C17:0 AUC. The DI is calculated as AUCC18:1​/AUCC18:0​ .

GCMS_Workflow Step1 1. Cell Lysis & Spike C17:0 IS Step2 2. Folch Extraction (CHCl3:MeOH) Step1->Step2 Step3 3. FAME Derivatization (BF3/MeOH) Step2->Step3 Step4 4. GC-MS Acquisition Step3->Step4 Step5 5. Calculate DI (C18:1 / C18:0) Step4->Step5

Fig 2. Self-validating GC-MS workflow for quantifying the Desaturation Index (DI).

Protocol B: Cell Viability Assessment (CellTiter-Glo)

Causality: When evaluating metabolic inhibitors, it is crucial to differentiate between target-mediated lipid starvation (which is often cytostatic initially) and off-target chemical toxicity (rapid necrosis). ATP-based luminescence provides a highly sensitive measure of metabolically active cells. Self-Validation: The assay incorporates a 0.1% DMSO vehicle control (baseline) and a 1 µM Staurosporine positive control (validating the dynamic range of the luminescent signal).

  • Seeding: Seed cells in opaque-walled 96-well plates at 5,000 cells/well. Allow 24 hours for attachment.

  • Treatment: Treat cells with serial dilutions of the N,4-dimethyl-5-thiazolecarboxamide inhibitor (0.1 nM to 10 µM) in media containing 1% delipidated FBS (to force reliance on de novo lipogenesis).

  • Incubation: Incubate for 72 hours.

  • ATP Quantification: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader.

References

  • Opportunities and challenges in developing stearoyl-coenzyme A desaturase-1 inhibitors as novel therapeutics for human disease. Zhang, Z., Dales, N. A., & Winther, M. D. Journal of Medicinal Chemistry (2014). URL:[Link]

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. Kirad, S., Puri, S., Deepa, P. R., & Sankaranarayanan, M. RSC Advances (2024). URL:[Link]

  • Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives, for the treatment of diabetes, hepatic steatosis, and obesity. Uto, Y., et al. European Journal of Medicinal Chemistry / PubMed (2018). URL:[Link]

  • Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. Tracz-Gaszewska, Z., & Dobrzyn, P. Cancers (2019). URL:[Link]

  • Targeting Stearoyl-CoA Desaturase-1 (SCD1) by the Drug–Nutraceutical Combination of Montelukast and Bixin in Ameliorating Steatotic NAFLD. Kamiguchi, H., et al. ACS Omega (2025). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of N,4-dimethyl-5-Thiazolecarboxamide and Other Laboratory Chemicals

As a Senior Application Scientist, it is my experience that the final step of any experiment—the disposal of chemical waste—is as critical as the experiment itself. Improper disposal not only poses a significant risk to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my experience that the final step of any experiment—the disposal of chemical waste—is as critical as the experiment itself. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive framework for the proper disposal of laboratory chemicals, using N,4-dimethyl-5-Thiazolecarboxamide as a case study to illustrate the principles of safe chemical waste management.

A diligent search for a specific Safety Data Sheet (SDS) for N,4-dimethyl-5-Thiazolecarboxamide did not yield a publicly available document. The absence of an SDS for a specific chemical is not uncommon for novel or research compounds. This situation underscores a crucial first principle of laboratory safety: the absolute necessity of obtaining and consulting the SDS for any chemical before it is used or disposed of.

The SDS is the cornerstone of chemical safety, providing critical information on hazards, handling, and disposal. Without it, a comprehensive and specific disposal plan cannot be formulated. Therefore, the first and most critical step is to obtain the SDS from the manufacturer or supplier of N,4-dimethyl-5-Thiazolecarboxamide.

This guide will proceed by outlining the general principles and procedures for chemical waste disposal that should be applied once the SDS for N,4-dimethyl-5-Thiazolecarboxamide, or any other chemical, has been obtained.

The Central Role of the Safety Data Sheet (SDS)

The Occupational Safety and Health Administration (OSHA) mandates that chemical manufacturers and importers provide an SDS for each hazardous chemical they produce or import.[1] This document is a detailed informational resource that is essential for a safe and compliant laboratory environment.

Key sections of the SDS that inform disposal procedures include:

SectionContentRelevance to Disposal
2: Hazard(s) Identification Details the chemical's hazards (e.g., flammable, corrosive, toxic).Informs the segregation and labeling of waste.
7: Handling and Storage Provides guidance on safe handling practices and storage requirements.Helps in determining appropriate waste container materials and storage conditions.
8: Exposure Controls/Personal Protection Specifies the necessary Personal Protective Equipment (PPE).Dictates the PPE required when handling the chemical waste.
9: Physical and Chemical Properties Lists properties like flash point, pH, and reactivity.Critical for assessing the waste's characteristics (e.g., ignitability, corrosivity).
10: Stability and Reactivity Describes chemical stability and potential hazardous reactions.Informs which chemicals should not be mixed in waste containers.
13: Disposal Considerations Provides specific guidance on proper disposal methods.This is the primary section to consult for disposal information.
14: Transport Information Details requirements for safe transportation of the chemical.Important for the off-site shipment of hazardous waste.

A Step-by-Step Guide to Proper Chemical Disposal

The following protocol outlines a systematic approach to chemical waste management, ensuring safety and regulatory compliance.

Step 1: Hazard Identification and Waste Characterization

Before generating any waste, you must determine its hazardous characteristics. Based on the SDS and your knowledge of the chemical process, classify the waste according to the Environmental Protection Agency (EPA) regulations. The four main characteristics of hazardous waste are:

  • Ignitability: Liquids with a flashpoint less than 140°F, non-liquids that can cause fire through friction or other means, and ignitable compressed gases and oxidizers.

  • Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.

  • Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.

  • Toxicity: Waste that is harmful or fatal when ingested or absorbed.

Step 2: Waste Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate proper disposal. Never mix different classes of chemical waste. Common segregation categories include:

  • Halogenated Organic Solvents

  • Non-Halogenated Organic Solvents

  • Acids

  • Bases

  • Heavy Metal Waste

  • Solid Chemical Waste

  • Sharps

Step 3: Containerization and Labeling

All chemical waste must be stored in appropriate, labeled containers.

  • Containers: Use containers that are compatible with the waste they are holding. For example, do not store strong acids in metal containers. Keep containers securely closed except when adding waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), the approximate percentages of each component, and the date accumulation started.

Step 4: On-Site Accumulation and Storage

Hazardous waste must be stored in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and near the point of generation. Follow all institutional and regulatory guidelines for the maximum volume of waste and the maximum accumulation time allowed.

Step 5: Disposal through a Licensed Facility

Disposal of hazardous waste must be conducted through a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of laboratory waste. Always follow your institution's specific guidelines.

Decision-Making Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

Chemical_Disposal_Workflow cluster_0 Phase 1: Pre-Disposal Assessment cluster_1 Phase 2: Waste Handling and Accumulation cluster_2 Phase 3: Final Disposal A Obtain and Review Safety Data Sheet (SDS) B Identify Hazards (Ignitable, Corrosive, Reactive, Toxic) A->B Consult Section 2 C Determine Proper Waste Segregation Category B->C Classify Waste D Select Appropriate Waste Container C->D E Label Container Correctly (Contents, Hazards, Date) D->E Ensure Compatibility F Store in Designated Satellite Accumulation Area E->F Follow Institutional Policy G Contact Environmental Health & Safety (EHS) for Pickup F->G H Complete Hazardous Waste Manifest/Paperwork G->H Schedule Disposal I Waste Transported to a Licensed Disposal Facility H->I Cradle-to-Grave Tracking

Caption: A workflow diagram illustrating the key decision points and actions for the safe and compliant disposal of laboratory chemical waste.

Emergency Procedures for Chemical Spills

In the event of a chemical spill, immediate and appropriate action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Situation: Determine the nature and extent of the spill. If the spill is large, involves highly toxic material, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

  • Consult the SDS: The SDS will provide specific instructions for spill cleanup.

  • Use a Spill Kit: Use the appropriate spill kit to contain and absorb the spilled material.

  • Personal Protective Equipment: Wear the appropriate PPE, including gloves, eye protection, and a lab coat, during cleanup.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Conclusion

The proper disposal of N,4-dimethyl-5-Thiazolecarboxamide, and indeed all laboratory chemicals, is a matter of professional responsibility and legal compliance. While the absence of a readily available SDS for a specific compound presents a challenge, it highlights the universal principles of chemical safety. By prioritizing the acquisition and understanding of the SDS, and by adhering to a systematic and well-documented disposal protocol, researchers can ensure a safe and compliant laboratory environment. Always consult your institution's Environmental Health and Safety office for specific guidance and procedures.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Texas Woman's University. Hazardous/Regulated Waste. [Link]

  • Occupational Safety and Health Administration. Hazard Communication. [Link]

  • Occupational Safety and Health Administration. Occupational Exposure to Hazardous Chemicals in Laboratories. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,4-dimethyl-5-Thiazolecarboxamide
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N,4-dimethyl-5-Thiazolecarboxamide
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